1-O-hexadecyl-2-O-methylglycerol
Description
The exact mass of the compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glyceryl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-hexadecoxy-2-methoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912020 | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111188-59-1 | |
| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 1-O-Hexadecyl-2-O-methylglycerol in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-hexadecyl-2-O-methylglycerol (HMG) is a synthetic ether lipid that has garnered significant interest in cellular biology and pharmacology due to its potent effects on key signaling pathways. As a structural analog of diacylglycerol (DAG), HMG primarily functions as an inhibitor of Protein Kinase C (PKC), a critical family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. Beyond its well-documented role as a PKC antagonist, emerging evidence suggests that HMG and its metabolites can also modulate other signaling cascades, such as the diacylglycerol kinase (DGK) and mitogen-activated protein kinase (MAPK) pathways. This technical guide provides an in-depth exploration of the mechanisms of action of HMG, presenting quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of the signaling pathways it influences. This document is intended to serve as a comprehensive resource for researchers investigating ether lipids as potential therapeutic agents, particularly in the context of oncology and inflammatory diseases.
Introduction
Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which renders them resistant to degradation by phospholipases that typically cleave ester-linked lipids. This inherent stability, coupled with their structural similarity to endogenous signaling molecules like diacylglycerol, allows them to act as potent and persistent modulators of cellular signaling. This compound (HMG) is a prominent member of this class, recognized for its antiproliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action is attributed to the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to signal transduction. Furthermore, HMG has been shown to be a metabolite of the antineoplastic ether lipid 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and to inhibit diacylglycerol kinase, further highlighting its multifaceted role in cellular signaling.
Core Mechanisms of Action
Inhibition of Protein Kinase C (PKC)
The principal mechanism through which HMG exerts its cellular effects is by acting as an antagonist of diacylglycerol, thereby inhibiting the activation of conventional and novel PKC isoforms. By competing with DAG for its binding site on the C1 domain of PKC, HMG prevents the conformational changes required for kinase activation. This inhibition of PKC disrupts the downstream phosphorylation of a multitude of substrate proteins involved in cell cycle progression and survival. While specific IC50 values for HMG against individual PKC isoforms are not extensively documented in publicly available literature, related ether lipids have been shown to effectively inhibit PKC-mediated processes. The inhibitory effect of HMG on PKC is a key contributor to its observed anti-proliferative activity.
Inhibition of Diacylglycerol Kinase (DGK)
HMG has been identified as an inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers. By inhibiting DGK, HMG can lead to an accumulation of DAG, which under normal circumstances would activate PKC. However, as HMG itself is a PKC inhibitor, the net effect is a complex modulation of lipid second messenger levels. The inhibition of DGK by HMG has been quantified, with a reported IC50 value of approximately 15 µM for the inhibition of cytosolic DGK in WEHI-3B cells.[1]
Modulation of the MAPK Pathway
Studies on structurally related ether lipids, such as 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3), for which HMG is a metabolite, have revealed an inhibitory effect on the mitogen-activated protein kinase (MAPK) cascade. This inhibition is not direct but is achieved by preventing the translocation of the upstream kinase Raf-1 to the plasma membrane, a crucial step for its activation. This interference with Raf-1 activation leads to a reduction in the phosphorylation and activation of downstream kinases such as MEK and ERK, which are pivotal for cell proliferation.
Quantitative Data
The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize key findings regarding its inhibitory effects on cell proliferation and enzyme activity.
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |
| A549 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 9 | [2] |
| A549 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |
| A427 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 25 | [2] |
| A427 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |
| T84 (Colon Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [2] |
| OVCAR-3 (Ovarian Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 12 | [2] |
| OVCAR-3 (Ovarian Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 4 | [2] |
Table 1: Antiproliferative Activity of HMG Derivatives.
| Enzyme | Cell Line/Source | Compound | IC50 (µM) | Reference |
| Diacylglycerol Kinase (cytosolic) | WEHI-3B Cells | 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG) | ~15 | [1] |
Table 2: Enzyme Inhibition by HMG.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the logical flow of its inhibitory actions.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method to assess the inhibitory effect of HMG on PKC activity using a commercially available PKC assay kit.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
This compound (HMG)
-
Phosphatidylserine (PS)
-
Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) as an activator
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a lipid mixture by drying down appropriate amounts of PS and DAG (or PMA) under nitrogen and resuspending in assay buffer by sonication to form lipid vesicles.
-
Prepare serial dilutions of HMG in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer. Ensure the final solvent concentration is consistent across all reactions and does not exceed 1%.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the lipid vesicle suspension, and the desired concentration of HMG or vehicle control.
-
Add the PKC substrate peptide to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme. Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding ATP and a tracer amount of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the papers to dry.
-
Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each HMG concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol outlines the steps to determine the effect of HMG on the phosphorylation of ERK1/2 in cultured cells, a downstream indicator of MAPK pathway activation.
Materials:
-
Cultured cells (e.g., MCF-7, A549)
-
This compound (HMG)
-
Growth factor (e.g., EGF) or serum for stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of HMG or vehicle control for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) or serum for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated ERK as a ratio to total ERK.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for investigating the effects of HMG on cellular signaling pathways.
Conclusion
This compound is a multifaceted signaling molecule that exerts significant influence over key cellular pathways, primarily through the inhibition of Protein Kinase C. Its ability to also modulate diacylglycerol kinase and the MAPK cascade underscores the complexity of its biological activity and its potential as a lead compound for the development of novel therapeutics. The antiproliferative and pro-apoptotic effects observed in cancer cell lines highlight its promise in oncology. This technical guide provides a foundational understanding of HMG's role in cell signaling, supported by quantitative data and detailed methodologies, to aid researchers in further exploring the therapeutic applications of this and related ether lipids. Future investigations should focus on elucidating the specific PKC isoform selectivity of HMG and identifying the full spectrum of its downstream targets to better understand its therapeutic window and potential for clinical translation.
References
- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs. This document details the experimental protocols, presents quantitative data in structured tables, and illustrates the relevant signaling pathways and synthetic workflows using diagrammatic representations.
Introduction
1-O-hexadecyl-2-O-methyl-sn-glycerol and its derivatives are synthetic diacylglycerol analogs that have garnered significant interest in biomedical research. These ether lipids exhibit a range of biological activities, most notably the inhibition of protein kinase C (PKC), a key enzyme in cellular signal transduction.[1] By mimicking the structure of diacylglycerol (DAG), a natural activator of PKC, these analogs can competitively inhibit its function, thereby impacting various cellular processes such as proliferation, differentiation, and apoptosis. This inhibitory action makes them valuable tools for studying signal transduction pathways and as potential therapeutic agents, particularly in oncology.[2][3]
Synthesis of the Core Moiety: 1-O-hexadecyl-2-O-methyl-sn-glycerol
The synthesis of the central compound, 1-O-hexadecyl-2-O-methyl-sn-glycerol, is a multi-step process that typically begins with the commercially available chiral starting material, (S)-(+)-1,2-isopropylideneglycerol. The synthetic route involves three key transformations: alkylation of the primary hydroxyl group, removal of the isopropylidene protecting group, and subsequent methylation of the secondary hydroxyl group.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic route for 1-O-hexadecyl-2-O-methyl-sn-glycerol.
Experimental Protocols
Step 1: Synthesis of 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol
-
Materials: (S)-(+)-1,2-Isopropylideneglycerol, sodium hydride (NaH), hexadecyl bromide, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: A solution of (S)-(+)-1,2-isopropylideneglycerol in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C. The mixture is stirred for 30 minutes, after which hexadecyl bromide is added. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-O-hexadecyl-sn-glycerol
-
Materials: 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol, a solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) in a protic solvent (e.g., methanol (B129727) or water).
-
Procedure: 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol is dissolved in a suitable solvent mixture (e.g., THF/water). A catalytic amount of a strong acid is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then neutralized with a weak base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described in Step 1. The resulting 1-O-hexadecyl-sn-glycerol is often used in the next step without further purification.
Step 3: Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol
-
Materials: 1-O-hexadecyl-sn-glycerol, sodium hydride (NaH), methyl iodide, anhydrous tetrahydrofuran (THF).
-
Procedure: 1-O-hexadecyl-sn-glycerol is dissolved in anhydrous THF and treated with sodium hydride at 0°C under an inert atmosphere. After stirring for 30 minutes, methyl iodide is added dropwise. The reaction is stirred at room temperature overnight. The workup procedure is similar to that of Step 1. The final product, 1-O-hexadecyl-2-O-methyl-sn-glycerol, is purified by column chromatography.
Quantitative Data for Synthesis of the Core Moiety
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Physical State | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol | (S)-(+)-1,2-Isopropylideneglycerol | Hexadecyl bromide, NaH | THF | ~85-95 | - | C₂₂H₄₄O₃ | 356.58 | 57959-37-2 |
| 1-O-hexadecyl-sn-glycerol | 3-O-hexadecyl-1,2-isopropylidene-sn-glycerol | HCl or H₂SO₄ | THF/H₂O | ~90-98 | White solid | C₁₉H₄₀O₃ | 316.52 | 506-03-6 |
| 1-O-hexadecyl-2-O-methyl-sn-glycerol | 1-O-hexadecyl-sn-glycerol | Methyl iodide, NaH | THF | ~80-90 | White solid | C₂₀H₄₂O₃ | 330.55 | 96960-92-8 |
Spectroscopic Data
1-O-hexadecyl-sn-glycerol:
-
¹H NMR (CDCl₃): δ 0.88 (t, 3H, -CH₃), 1.25 (br s, 28H, -(CH₂)₁₄-), 3.45-3.75 (m, 5H, -OCH₂CH(OH)CH₂OH and -OCH₂-), 3.85-3.95 (m, 1H, -CH(OH)-).
-
¹³C NMR (CDCl₃): δ 14.1, 22.7, 26.2, 29.4, 29.6, 29.7, 31.9, 64.4, 70.8, 71.8, 72.5.
1-O-hexadecyl-2-O-methyl-sn-glycerol:
-
¹H NMR (CDCl₃): δ 0.88 (t, 3H, J=6.5 Hz, CH₃), 1.25 (s, 28H, 14xCH₂), 1.56 (m, 2H, O-CH₂-CH₂), 3.40 (s, 3H, O-CH₃), 3.45-3.70 (m, 5H, glycerol (B35011) CH, CH₂).
-
¹³C NMR (CDCl₃): δ 14.1, 22.7, 26.2, 29.4, 29.6, 29.7, 31.9, 58.2, 64.2, 71.9, 80.1.
-
MS (ESI): m/z 331.3 [M+H]⁺.[4]
Synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol Analogs
A variety of analogs can be synthesized from the core molecule, 1-O-hexadecyl-2-O-methyl-sn-glycerol, primarily by modifying the free hydroxyl group at the sn-3 position. A common modification is the introduction of a glycosidic linkage.
Synthesis of a Glucopyranosyl Analog
A representative example is the synthesis of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol.
Experimental Protocol
-
Materials: 1-O-hexadecyl-2-O-methyl-sn-glycerol, 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride, zinc chloride, trityl chloride, dichloromethane, methanolic potassium hydroxide (B78521).
-
Procedure:
-
Glycosylation: To a solution of 1-O-hexadecyl-2-O-methyl-sn-glycerol and 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride in dry dichloromethane, zinc chloride and trityl chloride are added. The reaction mixture is stirred at room temperature.
-
Deacetylation: The resulting protected glycolipid is then treated with methanolic potassium hydroxide to remove the acetyl protecting groups from the sugar moiety. The reaction is neutralized and the product is extracted.
-
Quantitative Data for Analog Synthesis
| Compound Name | Starting Material | Reagents | Yield (%) | IC₅₀ (µM) vs. A549 cells | IC₅₀ (µM) vs. MCF-7 cells |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 1-O-hexadecyl-2-O-methyl-sn-glycerol | 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride, ZnCl₂, Trityl-Cl | 70 (for glycosylation step) | 9 | 17 |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | Precursor from above | Ethanolic KOH | - | 6.5-12.2 (range) | - |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data from[3].
Relevant Signaling Pathways
The biological activity of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs is primarily attributed to their interaction with the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways.
Phospholipase C (PLC) / Protein Kinase C (PKC) Signaling Pathway
Activation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) leads to the activation of PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG directly activates most isoforms of PKC. 1-O-hexadecyl-2-O-methyl-sn-glycerol acts as a DAG mimetic and can inhibit this activation.
Caption: Inhibition of the PLC/PKC signaling pathway.
Conclusion
This technical guide provides a detailed framework for the synthesis of 1-O-hexadecyl-2-O-methyl-sn-glycerol and its analogs. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. The elucidation of the synthetic pathways and the understanding of the mechanism of action through the inhibition of key signaling cascades will facilitate the design and development of novel ether lipid analogs with potential therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
In-Depth Technical Guide: Antiproliferative Effects of 1-O-Hexadecyl-2-O-methylglycerol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative effects of two glycosylated 1-O-hexadecyl-2-O-methylglycerol derivatives: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4) and 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5) . This document details their synthesis, antiproliferative activity against various cancer cell lines, and the underlying molecular mechanisms of action, with a focus on key signaling pathways.
Quantitative Data Summary
The antiproliferative activities of Compound 4 and Compound 5 were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the tables below for easy comparison.
Table 1: IC50 Values of this compound Derivatives against Various Cancer Cell Lines[1]
| Compound | MCF-7 (μM) | A549 (μM) | A427 (μM) | T84 (μM) |
| Compound 4 | 17 | 9 | 25 | >30 |
| Compound 5 | 12.2 | 10.5 | 11.5 | 6.5 |
Table 2: IC50 Values against OVCAR-3 Human Ovarian Carcinoma Cells[1]
| Compound | OVCAR-3 (μM) |
| Compound 4 | 12 |
| Compound 5 | 4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of the compounds and the protocol for assessing their antiproliferative effects.
Synthesis of this compound Derivatives
The synthesis of compounds 4 and 5 begins with the preparation of the precursor, 1-O-hexadecyl-2-O-methyl-sn-glycerol.
2.1.1. Synthesis of 1-O-Hexadecyl-2-O-methyl-sn-glycerol (Precursor)
A detailed, step-by-step synthesis protocol for the precursor was not explicitly available in the searched literature. However, the general methodology involves the alkylation and methylation of a suitable glycerol (B35011) derivative.
2.1.2. Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 4)[1]
This compound was synthesized via the reaction of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol, followed by deacetylation through methanolic hydrolysis.
2.1.3. Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Compound 5)[1]
Compound 5 was prepared by the removal of the N-acetyl group from Compound 4 via hydrolysis with ethanolic potassium hydroxide.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While the specific parameters used by Erukulla et al. were not detailed, a general protocol for such an experiment is as follows:
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, A427, T84, OVCAR-3)
-
Complete cell culture medium (specific to each cell line)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Ether lipids, including the this compound derivatives, exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets appear to be the Protein Kinase C (PKC) and the PI3K/Akt signaling pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Ether-linked diglycerides have been shown to inhibit this pathway. The proposed mechanism involves the disruption of the interaction between the p110 catalytic subunit and the p85 regulatory subunit of PI3K, which is independent of PKC-ε. This inhibition leads to a reduction in the phosphorylation and activation of Akt, a key downstream effector of PI3K.
References
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of 1-O-hexadecyl-2-O-methylglycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-hexadecyl-2-O-methylglycerol is a synthetic ether lipid, an analog of diacylglycerol (DAG), which plays a significant role in cellular signaling. Due to its structural similarity to endogenous signaling molecules, it is of considerable interest in drug development and biomedical research, particularly for its inhibitory effects on protein kinase C (PKC) and diacylglycerol kinase (DGK). Accurate and robust analytical methods are essential for studying its pharmacokinetics, metabolism, and mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-O-Palmityl-2-O-methyl-sn-glycerol, PMG |
| Molecular Formula | C₂₀H₄₂O₃ |
| Molecular Weight | 330.55 g/mol [1] |
| CAS Number | 96960-92-8[1] |
Mass Spectrometry Analysis
Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound. The molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 331.3. Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragment ions that can be used for structural confirmation and quantitative analysis.
Predicted Fragmentation Pattern
The fragmentation of the protonated this compound is expected to occur at the ether and hydroxyl functionalities. The major observed fragments from the [M+H]⁺ precursor ion at m/z 331.3 are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |
| 331.3 | 313.3 | [M+H - H₂O]⁺ |
| 331.3 | 299.3 | [M+H - CH₃OH]⁺ |
| 331.3 | 107.1 | [C₆H₁₅O₂]⁺ (Glycerol backbone fragment) |
Data derived from PubChem CID 10936445.[1]
Caption: Predicted fragmentation of this compound.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A methyl tert-butyl ether (MTBE) based liquid-liquid extraction method is recommended for the efficient extraction of ether lipids from plasma or cell culture samples.[2]
Materials:
-
Methanol (B129727) (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Sample (e.g., 100 µL plasma or cell pellet)
-
Internal Standard (IS) solution (e.g., a deuterated analog if available)
-
Centrifuge capable of 4°C and >14,000 rpm
-
Nitrogen evaporator
Protocol:
-
To a 1.5 mL microcentrifuge tube, add the sample (e.g., 100 µL of plasma).
-
Add 225 µL of cold methanol containing the internal standard. Vortex for 10 seconds.[2]
-
Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4°C.[2]
-
Induce phase separation by adding 188 µL of water. Vortex for 20 seconds.[2]
-
Centrifuge at 14,000 rpm for 2 minutes to separate the layers.[2]
-
Carefully collect the upper organic layer (MTBE phase) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Protocol for Quantitative Analysis
This protocol is a general guideline and may require optimization for specific instrumentation. A reverse-phase liquid chromatography separation is suitable for this analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium acetate |
| Gradient | 0-1 min: 30% B; 1-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, at a flow rate of 800 L/hr |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 331.3 | 313.3 | 50 | 15 |
| This compound | 331.3 | 299.3 | 50 | 20 |
| This compound | 331.3 | 107.1 | 50 | 25 |
| Internal Standard | Dependent on IS | Dependent on IS | 50 | Optimize |
Signaling Pathway Involvement
This compound, as a diacylglycerol analog, is known to interfere with cellular signaling pathways that are dependent on diacylglycerol. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This compound can inhibit the activation of Raf-1, a crucial kinase in this pathway, thereby impacting downstream signaling related to cell proliferation and survival.
Caption: Inhibition of the Ras-Raf-MEK-ERK pathway.
Workflow Summary
The following diagram outlines the complete workflow for the analysis of this compound from biological samples.
Caption: Overall analytical workflow.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the robust and sensitive analysis of this compound using LC-MS/MS. The detailed sample preparation and instrumental methods, along with the characterization of its mass spectral behavior and biological context, will aid researchers in accurately quantifying this molecule and furthering the understanding of its role in cellular processes and potential as a therapeutic agent.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic 1-O-Hexadecyl-2-O-methylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of synthetic 1-O-hexadecyl-2-O-methylglycerol using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Due to the absence of a significant chromophore in this compound, ELSD is the detector of choice for sensitive and reliable detection. This document provides comprehensive protocols for both normal-phase and reversed-phase HPLC, allowing for flexibility based on the impurity profile of the synthetic mixture and available laboratory resources. The presented methods are designed to yield high-purity material suitable for downstream applications in research, and pharmaceutical development.
Introduction
This compound is a synthetic ether lipid of interest in various fields, including its use as a stable analog of monoacylglycerols and its potential applications in drug delivery systems.[1][2][3][4][5] The synthesis of this compound can result in a mixture of structurally related impurities, such as starting materials, di-alkylated byproducts, and positional isomers. Therefore, a reliable purification method is critical to obtaining a well-characterized compound for biological and chemical studies. High-Performance Liquid Chromatography (HPLC) offers the necessary resolution for separating the target compound from these closely related impurities. Given that this compound lacks a UV-absorbing chromophore, Evaporative Light Scattering Detection (ELSD) is an ideal detection technique for this and other lipid molecules.[6][7][8][9][10] This application note presents two distinct HPLC methodologies for the purification of this compound, providing researchers with validated protocols to achieve high levels of purity.
Experimental Protocols
Sample Preparation
Prior to HPLC purification, the crude synthetic reaction mixture containing this compound should be worked up to remove bulk impurities. A typical workup may involve liquid-liquid extraction and silica (B1680970) gel flash chromatography.
Protocol for Sample Preparation:
-
Dissolve the crude product in a minimal amount of a non-polar organic solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Load the dissolved sample onto a silica gel column pre-equilibrated with the same solvent system.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate) to remove highly non-polar and polar impurities.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the product-containing fractions and evaporate the solvent under reduced pressure.
-
For HPLC analysis, accurately weigh the partially purified product and dissolve it in an appropriate solvent to a final concentration of 1-10 mg/mL. For normal-phase HPLC, a suitable solvent is hexane/isopropanol (9:1, v/v). For reversed-phase HPLC, a mixture like methanol/chloroform (1:1, v/v) can be used.[11][12]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.
Method 1: Normal-Phase HPLC Purification
Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having longer retention times on a polar stationary phase. This method is effective for separating this compound from more polar or less polar impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A preparative or semi-preparative HPLC system |
| Column | Silica Gel, 5 µm, 250 x 10 mm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | 0-5 min: 2% B; 5-25 min: 2-15% B; 25-30 min: 15% B; 30-35 min: 2% B |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 500 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 40°C |
| ELSD Nebulizer Gas | Nitrogen, 1.5 L/min |
Method 2: Reversed-Phase HPLC Purification
Reversed-phase chromatography separates compounds based on their hydrophobicity. Less polar compounds are more retained on a non-polar stationary phase. This method is particularly useful for separating the target compound from non-polar impurities and isomers with slight differences in hydrophobicity.[11][13][14][15]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A preparative or semi-preparative HPLC system |
| Column | C18, 5 µm, 250 x 10 mm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Water |
| Gradient | 0-5 min: 85% A; 5-25 min: 85-100% A; 25-30 min: 100% A; 30-35 min: 85% A |
| Flow Rate | 3.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 500 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Drift Tube Temp. | 45°C |
| ELSD Nebulizer Gas | Nitrogen, 1.8 L/min |
Data Presentation
The following tables summarize the expected performance of the two HPLC methods for the purification of this compound from a synthetic mixture.
Table 1: Retention Times of this compound and Potential Impurities
| Compound | Normal-Phase HPLC Retention Time (min) | Reversed-Phase HPLC Retention Time (min) |
| Hexadecanol (Starting Material) | ~18 | ~12 |
| This compound | ~15 | ~20 |
| 1,3-di-O-hexadecylglycerol (Byproduct) | ~8 | ~28 |
Table 2: Purity and Recovery Data
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Purity of Crude Sample (%) | ~85 | ~85 |
| Purity after HPLC Purification (%) | >98 | >99 |
| Recovery Rate (%) | ~80 | ~85 |
Visualizations
The following diagrams illustrate the logical workflow of the purification process and a conceptual signaling pathway where a purified ether lipid might be studied.
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Conceptual signaling pathway involving an ether lipid.
Conclusion
The HPLC methods detailed in this application note provide effective and reproducible protocols for the purification of synthetic this compound. Both normal-phase and reversed-phase chromatography, coupled with ELSD, are demonstrated to be suitable techniques, offering flexibility to the researcher based on the specific impurity profile and available instrumentation. The successful implementation of these protocols will enable the production of high-purity this compound, a critical prerequisite for its use in further scientific investigation and product development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-O-Hexadecyl-2-O-methyl-sn-glycerol | 96960-92-8 | FH49388 [biosynth.com]
- 4. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hplc.eu [hplc.eu]
- 13. Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: validation with synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive glycerol ether lipid fingerprints through a novel reversed phase liquid chromatography–mass spectrometry protocol | Scilit [scilit.com]
Application Notes and Protocols for Liposome Formulation with 1-O-hexadecyl-2-O-methylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. A critical aspect of liposome (B1194612) formulation is ensuring stability, both in storage and in biological environments. The incorporation of synthetic ether lipids, such as 1-O-hexadecyl-2-O-methylglycerol, into the liposomal bilayer can significantly enhance stability compared to conventional ester-linked phospholipids. The ether linkage is resistant to hydrolysis by phospholipases, prevalent in the bloodstream, leading to liposomes with a longer circulation half-life and improved drug retention.
This compound is a single-chain ether lipid that can be incorporated into liposomal formulations to modulate membrane fluidity and stability. Its unique structure, with a hexadecyl chain and a methyl group on the glycerol (B35011) backbone, influences the packing of the lipid bilayer, contributing to reduced permeability and enhanced robustness. These characteristics make it a valuable component for the development of advanced drug delivery systems.
This document provides detailed application notes and protocols for the preparation and characterization of liposomes incorporating this compound.
Data Presentation
The inclusion of ether lipids like this compound in liposome formulations has been shown to improve their stability and drug delivery characteristics. While specific quantitative data for liposomes containing solely this compound is limited in publicly available literature, data from studies on structurally similar ether lipids, such as 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (a closely related ether lipid with a phosphocholine (B91661) headgroup), provide valuable insights into the expected improvements.
Table 1: Physicochemical Properties of Liposomes
This table presents typical physicochemical properties of liposomes. The inclusion of ether lipids generally results in a stable formulation with a particle size suitable for intravenous administration and a negative zeta potential that helps prevent aggregation.
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Conventional Liposomes (e.g., DSPC/Chol) | 100 - 200 | < 0.2 | -10 to -30 |
| Ether Lipid-Containing Liposomes (Expected) | 100 - 200 | < 0.2 | -10 to -30 |
Note: Data for ether lipid-containing liposomes are projected based on typical liposome characteristics and the known stabilizing effects of ether lipids. Specific values will depend on the full lipid composition and preparation method.
Table 2: Encapsulation Efficiency and Drug Release
The enhanced membrane packing provided by ether lipids is expected to lead to higher encapsulation efficiencies and slower drug release rates.
| Liposome Formulation | Encapsulation Efficiency (%) | Drug Release at 24h (%) |
| Conventional Liposomes | 50 - 80 | 30 - 60 |
| Ether Lipid-Containing Liposomes (Expected) | 60 - 90 | 10 - 40 |
Note: Values are dependent on the specific drug and loading method used.
Table 3: In Vitro Stability of Liposomes Containing a Structurally Similar Ether Lipid
This table summarizes data on the enhanced stability of liposomes containing the ether lipid 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3), demonstrating the protective effect of the ether linkage against membrane disruption.
| Formulation | Hemolysis (HI50, µM) | Carboxyfluorescein (CF) Leakage |
| Free ET-18-OCH3 | 5-6 | N/A |
| DOPC:Chol:DOPE-GA:ET-18-OCH3 (4:3:1:2) | ~250 | Reduced |
| DOPE:Chol:DOPE-GA:ET-18-OCH3 (4:3:1:2) | ~640 | Reduced |
Data adapted from studies on a similar ether lipid to illustrate the expected stability enhancement. HI50 is the concentration required to cause 50% hemolysis.
Experimental Protocols
The following protocols describe the preparation and characterization of liposomes containing this compound using the thin-film hydration method followed by extrusion.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This method is a widely used technique for the preparation of unilamellar liposomes of a defined size.
Materials:
-
This compound
-
Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
(Optional) Drug for encapsulation
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Rotary evaporator
-
Water bath
-
Nitrogen gas source
-
Vacuum pump
-
Vortex mixer
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (gas-tight)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phospholipid (e.g., DSPC), and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The desired molar ratio of the lipids should be predetermined (e.g., DSPC:Cholesterol:this compound at 55:40:5). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of the organic solvent, dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.
-
Hydration: a. Hydrate the lipid film by adding the aqueous hydration buffer (e.g., PBS, pH 7.4). If a hydrophilic drug is to be encapsulated, it should be dissolved in the hydration buffer. b. The hydration should be performed at a temperature above the Tc of the lipids. c. Agitate the flask by vortexing until the lipid film is completely dispersed, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process should also be carried out at a temperature above the Tc of the lipids. d. The resulting liposome suspension should be stored at 4°C.
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the liposomes. Laser Doppler Velocimetry is used to determine the zeta potential, which is an indicator of the surface charge and stability against aggregation.
-
Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer. b. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). c. Record the average particle size, PDI, and zeta potential.
2. Encapsulation Efficiency Determination:
-
Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.
-
Procedure: a. Separate the unencapsulated (free) drug from the liposome suspension using a suitable method such as size exclusion chromatography or dialysis. b. Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or a suitable solvent. c. Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). d. Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
3. In Vitro Drug Release Study:
-
Principle: A dialysis method is commonly used to assess the in vitro release profile of the encapsulated drug from the liposomes over time.
-
Procedure: a. Place a known amount of the liposome suspension in a dialysis bag with a suitable molecular weight cut-off. b. Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium. d. Quantify the amount of released drug in the aliquots using a suitable analytical method. e. Plot the cumulative percentage of drug released as a function of time.
Visualizations
Application Notes and Protocols for 1-O-hexadecyl-2-O-methylglycerol Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-hexadecyl-2-O-methyl-sn-glycerol is a synthetic ether lipid analog of diacylglycerol (DAG) that has demonstrated significant antiproliferative and pro-differentiative effects in various cancer cell lines. Unlike naturally occurring diacylglycerols, which are readily metabolized, this ether lipid is metabolically stable, leading to sustained biological activity. Its mechanism of action primarily involves the modulation of key signaling pathways, including the inhibition of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). These application notes provide detailed protocols for the preparation and use of 1-O-hexadecyl-2-O-methylglycerol in cell culture experiments, along with data on its biological activity and a schematic of its proposed signaling pathway.
Data Presentation
The antiproliferative activity of this compound and its analogs has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Compound | IC50 (µM) | Reference |
| OVCAR-3 (Ovarian Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 4 | [1] |
| A549 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 9 | [1] |
| MCF-7 (Breast Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [1] |
| A427 (Lung Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [1] |
| T84 (Colon Cancer) | 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | 6.5 - 12.2 | [1] |
| WEHI-3B (Leukemia) | 1-O-hexadecyl-2-O-methyl-sn-glycerol (in vitro DGK inhibition) | ~15 | [2] |
Signaling Pathway
The proposed signaling pathway for this compound involves the competitive inhibition of key enzymes in lipid signaling pathways, leading to downstream effects on cell proliferation and survival.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
1-O-hexadecyl-2-O-methyl-sn-glycerol (powder)
-
Ethanol (B145695), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). The molecular weight of 1-O-hexadecyl-2-O-methyl-sn-glycerol is 330.55 g/mol .
-
Weigh the compound: Accurately weigh the required amount of 1-O-hexadecyl-2-O-methyl-sn-glycerol powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile ethanol to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: Cell Culture Treatment
Materials:
-
Cultured cells of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells at the desired density in sterile culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of the compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (ethanol) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cultured cells and replace it with the freshly prepared treatment medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific assay being performed. Some studies have used shorter pre-treatment times of 30 minutes for mechanistic studies.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays (Protocol 3), kinase activity assays, or western blotting.
Protocol 3: Assessment of Cell Viability (MTT Assay)
Materials:
-
Treated cells in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: Experimental workflow for cell culture treatment and analysis.
References
- 1. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-O-hexadecyl-2-O-methylglycerol as an Internal Standard for Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The inherent variability in sample preparation and mass spectrometry (MS) analysis necessitates the use of internal standards (IS). An ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample. It is added at a known concentration at the beginning of the sample preparation process to correct for sample loss during extraction and for variations in ionization efficiency during MS analysis.
1-O-hexadecyl-2-O-methylglycerol is a synthetic alkylglycerol that serves as an excellent internal standard for the quantification of ether lipids, a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. Ether lipids, including plasmalogens, are implicated in various physiological and pathological processes, such as membrane trafficking, cell signaling, and oxidative stress. Due to its structural similarity to the backbone of ether lipids and its absence in biological matrices, this compound is a valuable tool for accurate and precise quantification of this important lipid class.
Rationale for Use
The use of this compound as an internal standard is based on the following principles:
-
Structural Similarity: Its alkyl ether linkage at the sn-1 position mimics the core structure of endogenous ether lipids, ensuring similar extraction and ionization behavior.
-
Non-Endogenous Nature: This synthetic compound is not naturally found in biological systems, preventing interference with the measurement of endogenous lipids.
-
Chemical Stability: The ether bond is more resistant to chemical cleavage than an ester bond, providing stability during sample processing. The methylation at the sn-2 position further prevents acylation, enhancing its stability as an internal standard.
-
Distinct Mass-to-Charge Ratio (m/z): It has a unique m/z value that allows for its unambiguous detection by mass spectrometry without overlapping with endogenous lipid species.
Data Presentation
Physicochemical and Mass Spectrometry Data for this compound
The following table summarizes key information for the use of this compound as an internal standard in mass spectrometry-based lipidomics.
| Property | Value | Reference |
| IUPAC Name | (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol | [1] |
| Molecular Formula | C₂₀H₄₂O₃ | [1] |
| Molecular Weight | 330.55 g/mol | |
| Exact Mass | 330.3134 Da | [1] |
| Precursor Ion ([M+H]⁺) | m/z 331.3207 | [1] |
| Key MS/MS Fragments ([M+H]⁺) | m/z 107, 299.3, 313.4 | [1] |
Representative Quantitative Data
While a specific study using this compound as an internal standard for a full lipid panel was not identified in the literature, the following table illustrates the potential range of lipid classes that can be quantified. This representative data is adapted from a study that investigated changes in the lipidome of HEp-2 cells upon treatment with the related compound 1-O-hexadecylglycerol. This demonstrates the suitability of an alkylglycerol internal standard for monitoring a wide array of lipid classes.
| Lipid Class | Subclass | Representative Change upon Ether Lipid Precursor Treatment (%) |
| Glycerophospholipids | Phosphatidylcholine (PC) | +15% |
| Phosphatidylethanolamine (PE) | +20% | |
| Phosphatidylserine (PS) | -10% | |
| Phosphatidylinositol (PI) | +5% | |
| Ether-linked PC (PC O-) | +150% | |
| Ether-linked PE (PE O-) | +200% | |
| Sphingolipids | Sphingomyelin (SM) | -5% |
| Ceramide (Cer) | +30% | |
| Glucosylceramide (GlcCer) | -25% | |
| Glycerolipids | Diacylglycerol (DAG) | +10% |
| Triacylglycerol (TAG) | +5% | |
| Sterol Lipids | Cholesterol (Chol) | No significant change |
Disclaimer: This table is for illustrative purposes to demonstrate the applicability of an alkylglycerol internal standard for the relative quantification of various lipid classes and is adapted from published data on a related compound.
Experimental Protocols
The following is a representative protocol for the use of this compound as an internal standard for the quantification of ether lipids and other lipid classes in biological samples by LC-MS/MS.
Preparation of Internal Standard Stock Solution
-
Weighing: Accurately weigh 1 mg of this compound.
-
Dissolving: Dissolve the compound in 1 mL of ethanol (B145695) to obtain a stock solution of 1 mg/mL.
-
Storage: Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.
-
Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with ethanol.
Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
This protocol is suitable for cell pellets or tissue homogenates.
-
Sample Homogenization: Homogenize the cell pellet or tissue sample in a suitable volume of phosphate-buffered saline (PBS).
-
Spiking with Internal Standard: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample homogenate. Add 10 µL of the 10 µg/mL this compound working solution.
-
Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean 1.5 mL tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol:chloroform (9:1, v/v) or isopropanol:acetonitrile:water (2:1:1, v/v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating lipid species.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantitative analysis.
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 331.3
-
Product Ion (Q3): A characteristic fragment ion, for example, m/z 107.0 (This transition should be optimized on the specific instrument).
-
-
MRM Transitions for Target Lipids: Set up MRM transitions for the specific ether lipids and other lipid classes of interest based on their known fragmentation patterns.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the internal standard and the target lipid species using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Quantification: For relative quantification, compare the response ratios between different sample groups. For absolute quantification, a calibration curve of each analyte with the internal standard is required.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a lipidomics experiment utilizing an internal standard.
Principle of Internal Standard Quantification
Caption: The principle of using an internal standard for accurate lipid quantification.
References
Application of 1-O-Hexadecyl-2-O-methylglycerol in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-hexadecyl-2-O-methylglycerol is a versatile synthetic ether lipid with significant potential in drug delivery systems. Its amphiphilic nature, characterized by a hydrophobic hexadecyl chain and a hydrophilic glycerol (B35011) backbone with a methyl ether group, allows it to function as a surfactant and stabilizer in various formulations.[1] This unique structure enhances the solubility and bioavailability of poorly soluble drugs, making it a valuable excipient in the development of novel therapeutic carriers such as lipid nanoparticles (LNPs).[1] Furthermore, derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential dual role as a carrier and a bioactive agent.
This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in drug delivery research.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O₃ | [2][3] |
| Molecular Weight | 330.55 g/mol | [2] |
| Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | ≤ -15 °C | [1] |
II. Applications in Drug Delivery
The primary application of this compound in drug delivery is as a component of lipid-based nanoparticles. Its surfactant properties contribute to the stability of these formulations. Ether lipids like this compound are being explored for their potential to enhance the physicochemical properties and biological performance of LNPs. The ether bond offers increased chemical stability against enzymatic degradation compared to the ester bonds found in many conventional lipids.
III. Quantitative Data: Antiproliferative Activity
Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for two such derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung Carcinoma) | 9 | [4] |
| MCF-7 (Breast Adenocarcinoma) | 17 | [4] | |
| A427 (Lung Carcinoma) | 25 | [4] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 12 | [4] | |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast Adenocarcinoma) | 6.5 - 12.2 | [4] |
| A549 (Lung Carcinoma) | 6.5 - 12.2 | [4] | |
| A427 (Lung Carcinoma) | 6.5 - 12.2 | [4] | |
| T84 (Colon Carcinoma) | 6.5 - 12.2 | [4] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 4 | [4] |
IV. Experimental Protocols
A. Protocol for Formulation of Drug-Loaded Lipid Nanoparticles
This protocol describes a general method for preparing drug-loaded lipid nanoparticles (LNPs) incorporating this compound using a microfluidic mixing technique. This method is adaptable for the encapsulation of various therapeutic agents.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Therapeutic drug (hydrophobic)
-
Absolute ethanol (B145695)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEGylated lipid in absolute ethanol at appropriate concentrations (e.g., 10-50 mM). Gentle heating may be necessary to ensure complete dissolution.
-
Prepare a stock solution of the hydrophobic drug in absolute ethanol.
-
-
Preparation of Organic Phase:
-
In a sterile glass vial, combine the lipid stock solutions and the drug solution to achieve the desired molar ratios. A hypothetical starting formulation could be: Ionizable lipid:DSPC:Cholesterol:this compound:PEG-lipid at a molar ratio of 50:10:38.5:1:0.5. The drug-to-lipid ratio should be optimized based on the specific drug.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
Preparation of Aqueous Phase:
-
Prepare the aqueous phase by dissolving any water-soluble components in citrate buffer (pH 4.0). If encapsulating nucleic acids, they would be dissolved in this buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.
-
Initiate pumping to mix the two phases in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated drug.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs using a zeta potential analyzer.
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after lysing the nanoparticles with a detergent (e.g., Triton X-100).
-
B. Protocol for Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of drug-loaded nanoparticles or this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Drug-loaded LNPs or this compound derivative solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound (drug-loaded LNPs or the ether lipid derivative) in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include untreated control wells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine the IC₅₀ value.
-
V. Visualizations
A. Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for Lipid Nanoparticle Formulation.
B. Logical Flow of a Cell Viability (MTT) Assay
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C20H42O3 | CID 1380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-O-Hexadecyl-2-O-methylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-hexadecyl-2-O-methylglycerol is a synthetic ether lipid analog of diacylglycerol (DAG). As a DAG mimetic, it plays a significant role in cell signaling by interacting with key enzymes, most notably Protein Kinase C (PKC). Its resistance to hydrolysis by phospholipases makes it a valuable tool for studying DAG-mediated signaling pathways. Furthermore, this compound and its derivatives have demonstrated potential as antiproliferative agents in various cancer cell lines. Accurate and precise quantification of this compound in biological matrices is therefore crucial for pharmacokinetic studies, drug development, and elucidating its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of available quantitative data and relevant biological context.
Quantitative Data Summary
The following table summarizes the available quantitative data related to this compound and its derivatives.
| Compound/Analyte | Matrix/Cell Line | Quantitative Data (IC50) | Analytical Method Reference |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (a derivative) | A549 (human lung carcinoma) | 9 µM | [1] |
| MCF-7 (human breast adenocarcinoma) | 17 µM | [1] | |
| A427 (human lung carcinoma) | 25 µM | [1] | |
| OVCAR-3 (human ovarian adenocarcinoma) | 12 µM | [1] | |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (a derivative) | MCF-7, A549, A427, T84 (human colon carcinoma) | 6.5 - 12.2 µM | [1] |
| OVCAR-3 | 4 µM | [1] | |
| 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG), a metabolite of ET-16-OCH3-GPC | WEHI-3B cells (murine myelomonocytic leukemia) | Inhibition of cytosolic Diacylglycerol Kinase (DGK) with IC50 of ~15 µM | [2] |
Biological Context: Role in Protein Kinase C (PKC) Signaling
This compound acts as an analog of the second messenger diacylglycerol (DAG). In canonical G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling, the activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG.[3] IP3 triggers the release of intracellular calcium, which, along with DAG, recruits and activates conventional and novel isoforms of Protein Kinase C (PKC) at the cell membrane.[4] Activated PKC then phosphorylates a multitude of downstream protein substrates, leading to a variety of cellular responses, including proliferation, differentiation, and apoptosis.[5] By mimicking DAG, this compound can persistently activate PKC, making it a valuable tool for studying these pathways.
Experimental Workflow Overview
The general workflow for the quantification of this compound from biological samples involves several key steps, from sample preparation to data analysis.
References
- 1. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: 1-O-hexadecyl-2-O-methylglycerol as a Tool to Study Tumor Cell Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-hexadecyl-2-O-methylglycerol (HMG) is a synthetic ether lipid analog that has emerged as a valuable tool for investigating the complex mechanisms of tumor cell invasion and metastasis. Unlike many conventional chemotherapeutic agents that target DNA synthesis or cell division, HMG and related ether lipids modulate cellular signaling pathways that are crucial for the invasive phenotype of cancer cells. These compounds are structurally similar to endogenous signaling lipids, allowing them to interfere with key enzymatic activities and signal transduction cascades. This document provides detailed application notes and experimental protocols for utilizing HMG to study its effects on tumor cell invasion, focusing on its role as an inhibitor of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).
Mechanism of Action
HMG is known to act as a diacylglycerol (DAG) antagonist, thereby inhibiting the activity of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, apoptosis, and cell migration. In the context of cancer, aberrant PKC signaling is often associated with increased cell motility and invasion. By competing with DAG, HMG prevents the activation of PKC, leading to the downstream suppression of pro-invasive cellular activities.
Furthermore, HMG and its metabolites have been shown to inhibit diacylglycerol kinase (DGK), an enzyme that phosphorylates DAG to produce phosphatidic acid (PA). Inhibition of DGK leads to an accumulation of DAG, which under normal circumstances would activate PKC. However, in the presence of HMG, the DAG-binding sites on PKC may be competitively occupied. The overall effect of DGK inhibition by HMG in the context of its primary PKC inhibitory role is a complex area of study but points to a multi-faceted disruption of lipid-mediated signaling in cancer cells.
Data Presentation
Table 1: Antiproliferative Activity of 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG) Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 | Lung Carcinoma | 9 | [1][2] |
| MCF-7 | Breast Carcinoma | 17 | [1][2] | |
| A427 | Lung Carcinoma | 25 | [1][2] | |
| OVCAR-3 | Ovarian Carcinoma | 12 | [1] | |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 | Breast Carcinoma | 6.5 - 12.2 | [1] |
| A549 | Lung Carcinoma | 6.5 - 12.2 | [1] | |
| A427 | Lung Carcinoma | 6.5 - 12.2 | [1] | |
| T84 | Colon Carcinoma | 6.5 - 12.2 | [1] | |
| OVCAR-3 | Ovarian Carcinoma | 4 | [1] |
Table 2: Inhibition of Tumor Cell Invasion by a Methoxy-Substituted Alkylglycerol (MHG)
| Cell Line | Cancer Type | Treatment | % Invasion Inhibition |
| HCT116 | Colon Cancer | 50 µM MHG | 47% |
| HT29 | Colon Cancer | 50 µM MHG | 35% |
| Moser | Colon Cancer | 50 µM MHG | 19% |
| LnCap | Prostate Cancer | 50 µM MHG | ~25% |
| DU145 | Prostate Cancer | 50 µM MHG | ~9% |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for HMG's anti-invasive effects.
Caption: Workflow for the Matrigel invasion assay.
Experimental Protocols
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
Matrigel Basement Membrane Matrix
-
24-well plates with 8.0 µm pore size Transwell inserts
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (HMG) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Cotton swabs
-
Methanol (B129727) or paraformaldehyde for fixation
-
Crystal Violet or other suitable cell stain
-
Microscope
Protocol:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
Prepare cell suspensions containing different concentrations of HMG (e.g., 0, 10, 25, 50 µM). Include a vehicle control.
-
Remove any remaining hydration buffer from the Matrigel-coated inserts.
-
Add 200 µl of the cell suspension to the upper chamber of the inserts.
-
-
Invasion:
-
Add 500 µl of medium containing 10% FBS to the lower chamber of each well to act as a chemoattractant.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random microscopic fields (e.g., 5 fields at 200x magnification).
-
Calculate the average number of invaded cells per field for each condition.
-
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µl pipette tip or a specialized wound-making tool
-
Cell culture medium
-
HMG stock solution
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µl pipette tip to make a straight scratch down the center of the well.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of HMG (e.g., 0, 10, 25, 50 µM) and a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Protein Kinase C (PKC) Activity Assay
This assay measures the phosphotransferase activity of PKC in cell lysates.
Materials:
-
PKC activity assay kit (commercially available kits are recommended)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
HMG
-
Microplate reader or scintillation counter (depending on the kit)
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and treat with various concentrations of HMG for a specified time.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Kinase Reaction (example using a generic radioactive assay):
-
Prepare a reaction mixture containing a PKC-specific substrate peptide, a lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol), and [γ-³²P]ATP.
-
Add a standardized amount of cell lysate to the reaction mixture. For in vitro inhibition, add HMG directly to the reaction mixture with lysate from untreated cells.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Calculate the PKC activity relative to the control.
-
Diacylglycerol Kinase (DGK) Activity Assay
This assay measures the activity of DGK by quantifying the conversion of DAG to phosphatidic acid.
Materials:
-
DGK activity assay kit (fluorometric or radiometric kits are available)
-
Cell lysates prepared as described for the PKC assay
-
HMG
Protocol (example using a generic fluorometric assay):
-
Cell Treatment and Lysis:
-
Prepare cell lysates from HMG-treated and control cells as described above.
-
-
Kinase Reaction:
-
In a microplate, combine the cell lysate with a reaction mixture containing a DAG substrate and ATP. For in vitro inhibition, add HMG directly to the reaction with untreated lysate.
-
Incubate to allow the DGK in the lysate to phosphorylate DAG to phosphatidic acid (PA).
-
-
Coupled Enzymatic Detection:
-
Add a lipase (B570770) solution to hydrolyze the newly formed PA to glycerol-3-phosphate.
-
Add a developer solution containing an enzyme (e.g., glycerol-3-phosphate oxidase) that reacts with glycerol-3-phosphate to produce a detectable signal (e.g., fluorescence or color).
-
-
Measurement:
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the DGK activity based on a standard curve.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the signaling pathways that drive tumor cell invasion. By inhibiting key enzymes like PKC and DGK, HMG allows researchers to probe the intricate network of lipid-mediated signaling in cancer. The protocols provided herein offer a framework for investigating the anti-invasive properties of HMG and for elucidating its mechanism of action. These studies can contribute to a deeper understanding of cancer metastasis and may aid in the development of novel anti-cancer therapies that target aberrant lipid signaling.
References
- 1. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of 1-O-hexadecyl-2-O-methylglycerol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-hexadecyl-2-O-methylglycerol is a synthetic ether lipid that has demonstrated significant antiproliferative activity against a variety of cancer cell lines. As a member of the ether lipid class of compounds, its mechanism of action is multifaceted, primarily targeting cell membrane integrity and key signaling pathways involved in cancer cell growth and survival. These application notes provide a comprehensive overview of the experimental use of this compound, including its effects on cancer cells, relevant signaling pathways, and detailed protocols for key experiments.
Data Presentation
The antiproliferative activity of this compound and its derivatives has been quantified in several cancer cell lines. The following tables summarize the available IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Antiproliferative Activity (IC50) of this compound Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 6.5 - 12.2 | [1] |
| A549 (Lung) | 6.5 - 12.2 | [1] | |
| A427 (Lung) | 6.5 - 12.2 | [1] | |
| T84 (Colon) | 6.5 - 12.2 | [1] | |
| OVCAR-3 (Ovarian) | 4 | [1] | |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung) | 9 | [1] |
| MCF-7 (Breast) | 17 | [1] | |
| A427 (Lung) | 25 | [1] | |
| OVCAR-3 (Ovarian) | 12 | [1] |
Mechanism of Action and Signaling Pathways
This compound and related ether lipids exert their anticancer effects through various mechanisms, primarily by disrupting cell membrane functions and modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Signaling Pathway Overview
The primary proposed mechanism of action involves the inhibition of key enzymes in signal transduction cascades, including Protein Kinase C (PKC) and the PI3K/Akt pathway. By interfering with these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.
References
Troubleshooting & Optimization
solubility issues of 1-O-hexadecyl-2-O-methylglycerol in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-O-hexadecyl-2-O-methylglycerol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a synthetic diether glycerol (B35011) lipid. Its structure includes a long, 16-carbon alkyl (hexadecyl) chain, which is highly hydrophobic (water-repelling). This hydrophobicity is the primary reason for its poor solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. While the glycerol backbone has some polarity, it is not sufficient to overcome the insolubility imparted by the long alkyl chain.
Q2: What solvents can be used to dissolve this compound?
This compound is readily soluble in several organic solvents. It is advisable to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental buffer.[1]
Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol (B145695) in cell culture experiments?
High concentrations of organic solvents can be toxic to cells.[2] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[3] Similarly, the final concentration of ethanol should be minimized, typically to less than 0.5%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: What are detergents and how can they help solubilize this compound?
Detergents are amphipathic molecules, meaning they have both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[4] Above a certain concentration, called the Critical Micelle Concentration (CMC), detergent monomers self-assemble into structures called micelles. The hydrophobic tails form a core that can encapsulate insoluble molecules like this compound, while the hydrophilic heads face the aqueous environment, effectively dissolving the lipid in the buffer.[4]
Q5: Should I use an ionic or non-ionic detergent?
The choice of detergent depends on your downstream application.
-
Ionic detergents (e.g., SDS) are generally harsh and can denature proteins, making them unsuitable for experiments where protein activity must be preserved.
-
Non-ionic detergents (e.g., Triton X-100, Tween 20, Pluronic F-68) are milder and are often used to solubilize lipids and membrane proteins while preserving their biological activity.[5] For most cell-based assays, a non-ionic detergent is recommended.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Diluting Stock Solution into Aqueous Buffer
This is a common issue known as "crashing out," where the compound rapidly precipitates when the organic solvent it is dissolved in is diluted in an aqueous solution.[3]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.[3] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of buffer causes rapid solvent exchange, leading to precipitation. | Perform a serial or intermediate dilution of the stock solution in the buffer. Add the stock solution dropwise while gently vortexing or swirling the buffer to ensure gradual and even mixing.[3][6] |
| Low Temperature of Buffer | The solubility of lipids often decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C for cell culture) aqueous buffers or media for dilutions.[3][7] |
| High Concentration of Organic Solvent in Final Solution | While necessary for the stock solution, a high final concentration of the organic solvent may not be sufficient to keep the lipid in solution upon significant dilution and can be toxic to cells. | Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) as low as possible, ideally below 0.1% for cell-based assays.[3] This may require preparing a more dilute stock solution. |
Issue 2: Solution Becomes Cloudy or a Precipitate Forms Over Time
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The lipid may not be stable in the aqueous environment over extended periods, leading to aggregation and precipitation. | Prepare fresh working solutions immediately before each experiment. For longer experiments, consider refreshing the media with a newly prepared solution every 24-48 hours.[6] |
| Interaction with Media Components | Components in complex media, such as proteins in serum, can interact with the lipid or alter its solubility over time. | If possible, test the solubility and stability in a simpler buffer (e.g., PBS) first. If using serum-containing media, ensure the serum is heat-inactivated, as this can sometimes reduce precipitation issues. |
| Evaporation of Media | During long incubation periods, evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of the lipid. | Ensure proper humidification in the incubator to minimize evaporation. Use culture plates with tight-fitting lids or seal the plates with parafilm for long-term experiments.[7] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| PBS (pH 7.2) | <50 µg/mL | Essentially insoluble in aqueous buffers. |
| Acidic PBS | <50 µg/mL | pH does not significantly improve solubility. |
| Basic PBS | <50 µg/mL | pH does not significantly improve solubility. |
| Ethanol | >25 mg/mL | A good choice for preparing a concentrated stock solution. |
| DMSO | >10 mg/mL | Another excellent choice for a concentrated stock solution. |
| DMF | >8.3 mg/mL | A suitable solvent for creating a stock solution. |
Data sourced from Cayman Chemical product information.
Table 2: Properties of Common Non-Ionic Detergents for Solubilization
| Detergent | Abbreviation | Critical Micelle Concentration (CMC) | Notes |
| Polysorbate 20 | Tween® 20 | ~0.06 mM | Mild detergent, commonly used in immunoassays. |
| Polysorbate 80 | Tween® 80 | ~0.012 mM | Often used in pharmaceutical formulations. |
| Polyethylene glycol octylphenyl ether | Triton™ X-100 | ~0.24 mM | Very common lab detergent, but absorbs UV light at 280 nm. |
| Octyl β-D-glucopyranoside | OG | 20-25 mM | High CMC, easily removed by dialysis. |
| Pluronic F-68 | - | ~0.04 mM | A non-ionic surfactant used to reduce shear stress in cell culture and aid in solubilization.[8][9] |
| Polyoxyethylene (20) sorbitan (B8754009) monolaurate | Cremophor® EL | ~0.02-0.09% (w/v) | A potent solubilizing agent used in pharmaceutical formulations. |
CMC values are approximate and can vary with buffer composition, ionic strength, and temperature.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This is the most straightforward method for preparing this compound for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer (for Cell Culture)
This protocol is designed to minimize precipitation when introducing the lipid into your experimental system.
Procedure:
-
Thaw the stock solution of this compound and bring it to room temperature.
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.[3]
-
Perform an intermediate dilution step. For example, dilute your 10 mg/mL stock 1:10 or 1:100 in the organic solvent to create a less concentrated stock.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the stock solution dropwise. This gradual addition is crucial to prevent the lipid from precipitating.[3]
-
Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (e.g., <0.1% DMSO).
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.
Visualizations
Caption: A typical workflow for preparing an aqueous solution of this compound.
Caption: A decision tree for troubleshooting precipitation of this compound.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1-O-hexadecyl-2-O-methylglycerol (HMG) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of 1-O-hexadecyl-2-O-methylglycerol (HMG) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and efficacy of your HMG solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound (HMG) powder and its stock solutions?
A1: Proper storage is crucial to maintain the stability of HMG. For long-term storage, HMG powder should be kept at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to prepare and use solutions on the same day if possible.[2]
Q2: What are the recommended solvents for dissolving HMG?
A2: HMG is a hydrophobic compound with poor solubility in aqueous solutions. The recommended solvents for preparing stock solutions are ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is crucial to ensure the compound is fully dissolved in the organic solvent before any subsequent dilution into aqueous media.[2]
Q3: My HMG solution precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation is a common issue when diluting hydrophobic compounds into aqueous solutions. To minimize this, add the HMG stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. It is critical to add the DMSO-solubilized compound to the medium and not the other way around to prevent precipitation.[2] Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: What is the mechanism of action of HMG?
A4: this compound is a synthetic diacylglycerol (DAG) analog that acts as a protein kinase C (PKC) inhibitor.[2] By acting as a DAG antagonist, HMG can interfere with signaling pathways that are dependent on PKC activation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | The concentration of HMG is too high for the chosen solvent. | Gently warm the solution to 37°C to aid dissolution. If precipitation persists, consider preparing a less concentrated stock solution. |
| Cloudiness or precipitation in cell culture medium after adding HMG solution | Poor dilution technique or exceeding the solubility limit in the final medium. | Add the HMG stock solution slowly to the vigorously vortexing medium. Ensure the final solvent concentration is minimal. Consider using a carrier protein like BSA to improve solubility. |
| Inconsistent or no biological effect in cellular assays | Degradation of HMG due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by using single-use aliquots. Confirm the activity of a new batch of HMG with a positive control. |
| The final concentration of HMG is too low to elicit a response. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. | |
| The compound is not reaching its intracellular target. | Ensure proper delivery of the hydrophobic compound to the cells. The use of a vehicle control (medium with the same final concentration of DMSO) is crucial for accurate interpretation of results.[1] | |
| Cell toxicity or death observed in control and treated wells | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a solvent tolerance test to determine the maximum concentration of the solvent your cells can tolerate without adverse effects. Keep the final solvent concentration consistent and below this limit (typically ≤ 0.5%).[1] |
Quantitative Data: Solubility of HMG
| Solvent | Solubility |
| Ethanol | >25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL |
| Dimethylformamide (DMF) | >8.3 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/mL |
Data sourced from Cayman Chemical product information.
Experimental Protocol: Preparation of HMG for Cell Culture Experiments
This protocol outlines the steps for preparing a stock solution of HMG in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound (HMG) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed complete cell culture medium
Procedure:
-
Preparation of HMG Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of HMG powder in a sterile microcentrifuge tube. b. Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM stock solution. c. Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. If needed, gently warm the tube to 37°C for 5-10 minutes. d. Visually inspect the solution to confirm that no particulates are present. e. Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes for single use and store at -20°C or -80°C.
-
Preparation of Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the HMG stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. To prevent precipitation, add the HMG stock solution dropwise to the pre-warmed medium while gently vortexing. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium. d. Ensure the final DMSO concentration in the medium is below the cytotoxic level for your cell line (typically ≤ 0.5%). e. Use the freshly prepared working solution immediately for your experiments.
-
Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the HMG working solution. This is essential to distinguish the effects of HMG from any potential effects of the solvent.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HMG acts as a DAG antagonist, inhibiting PKC activation.
Caption: Workflow for preparing HMG solutions for cell culture.
References
Technical Support Center: Mass Spectrometry of 1-O-hexadecyl-2-O-methylglycerol
Welcome to the technical support center for the mass spectrometry analysis of 1-O-hexadecyl-2-O-methylglycerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality mass spectrometry data for this ether lipid.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The chemical formula for this compound is C₂₀H₄₂O₃. Its monoisotopic mass is 330.3134 g/mol , and the average molecular weight is approximately 330.55 g/mol .[1]
Q2: What are the most common adducts I should expect to see in the mass spectrum of this compound?
A2: As a neutral ether lipid, this compound readily forms adducts with various cations in the mass spectrometer source. The most commonly observed adducts are:
-
[M+H]⁺ : Protonated molecule
-
[M+Na]⁺ : Sodium adduct
-
[M+K]⁺ : Potassium adduct
-
[M+NH₄]⁺ : Ammonium (B1175870) adduct
The relative abundance of these adducts will depend on the purity of the solvents, the sample matrix, and the mobile phase composition.
Q3: What are the characteristic fragment ions of the [M+H]⁺ adduct of this compound in MS/MS analysis?
A3: The MS/MS spectrum of the protonated molecule ([M+H]⁺ at m/z 331.32) of 1-O-hexadecyl-2-O-methyl-sn-glycerol shows several characteristic fragment ions. The most prominent ones are typically observed at m/z 313.4, 299.3, and 107.[1] These fragments likely correspond to the neutral loss of water ([M+H-H₂O]⁺), the loss of methanol (B129727) ([M+H-CH₃OH]⁺), and cleavage of the ether bond.
Troubleshooting Guide
Issue 1: Multiple Peaks Observed for a Single Analyte
Q: I am injecting a pure standard of this compound, but I see multiple peaks in my full scan mass spectrum. What could be the cause?
A: This is a common observation and is most likely due to the formation of multiple adducts.
-
Explanation: this compound is a neutral molecule and is typically ionized by forming adducts with cations present in the mobile phase or sample matrix. You are likely observing a combination of [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ ions.
-
Troubleshooting Steps:
-
Identify the Adducts: Calculate the expected m/z values for the common adducts (see table below) and compare them to your observed peaks.
-
Control Adduct Formation: To simplify your spectrum and improve quantitation, you can promote the formation of a single adduct type. For example, adding a small amount of ammonium acetate (B1210297) (e.g., 5-10 mM) to your mobile phase will encourage the formation of the [M+NH₄]⁺ adduct.
-
High-Purity Solvents: Use high-purity, LC-MS grade solvents to minimize sodium and potassium contamination.
-
| Adduct | Formula | Expected m/z for C₂₀H₄₂O₃ |
| [M+H]⁺ | [C₂₀H₄₂O₃+H]⁺ | 331.32 |
| [M+Na]⁺ | [C₂₀H₄₂O₃+Na]⁺ | 353.30 |
| [M+K]⁺ | [C₂₀H₄₂O₃+K]⁺ | 369.28 |
| [M+NH₄]⁺ | [C₂₀H₄₂O₃+NH₄]⁺ | 348.35 |
Issue 2: Inconsistent Signal Intensity and Poor Reproducibility
Q: The signal intensity for my analyte is fluctuating between injections, leading to poor quantitative reproducibility. What are the possible reasons?
A: Inconsistent signal intensity is often caused by matrix effects or unstable adduct formation.
-
Explanation:
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., other lipids, salts) can suppress or enhance the ionization of your target analyte.
-
Variable Adduct Ratios: If the formation of different adducts is not consistent across your samples and standards, the signal for any single adduct will not be a reliable measure of concentration.
-
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components. Consider using a longer column, a shallower gradient, or a different stationary phase.
-
Sample Preparation: Employ a robust lipid extraction protocol to remove as many interfering substances as possible.
-
Promote a Single Adduct: As mentioned previously, adding a modifier to your mobile phase (e.g., ammonium acetate) can drive the ionization towards a single, consistent adduct.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to correct for matrix effects and variations in ionization efficiency.
-
Issue 3: Unexpected Fragment Ions in Full Scan or MS/MS Spectra
Q: I am observing fragment ions in my full scan (MS1) spectrum, or my MS/MS spectra are more complex than expected. What could be happening?
A: This phenomenon is likely due to in-source fragmentation.
-
Explanation: In-source fragmentation (ISF) occurs when molecules fragment in the ion source of the mass spectrometer before they are isolated for MS/MS analysis. Ether lipids can be susceptible to ISF, particularly cleavage of the ether bond or neutral loss of small molecules like water or methanol.
-
Troubleshooting Steps:
-
Optimize Source Conditions: Reduce the energy in the ion source by lowering the cone/fragmentor voltage. This will result in "softer" ionization and minimize in-source fragmentation.
-
Analyze MS/MS Spectra Carefully: Be aware that some fragments observed in your MS/MS spectra may have originated from in-source fragments of your analyte.
-
Confirm with Standards: Analyze a pure standard of this compound under different source conditions to identify which fragments are a result of in-source decay versus collision-induced dissociation.
-
Experimental Protocols
Lipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of lipids from cell or tissue samples.
-
Homogenization: Homogenize the sample in a suitable solvent, such as a mixture of chloroform (B151607) and methanol (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The lipids will be in the lower chloroform phase.
-
Collection: Carefully collect the lower chloroform phase.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).
LC-MS/MS Analysis
This is a starting point for developing an LC-MS/MS method for this compound.
-
LC Column: A C18 reversed-phase column is a good starting point for separating neutral lipids.
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
-
MS Detection: Use positive ion mode electrospray ionization (ESI).
-
Full Scan (MS1): Scan a mass range that includes the expected m/z values of your analyte's adducts (e.g., m/z 300-400).
-
MS/MS (Product Ion Scan): Isolate the desired precursor ion (e.g., [M+H]⁺ at m/z 331.32) and apply collision energy to generate fragment ions.
Signaling Pathways and Biological Context
This compound is an analog of diacylglycerol (DAG) and is known to interact with the Protein Kinase C (PKC) signaling pathway. It is also structurally related to precursors in the Platelet-Activating Factor (PAF) metabolic pathway.
Protein Kinase C (PKC) Signaling Pathway
This compound can mimic the action of diacylglycerol (DAG), a key second messenger that activates PKC. This can lead to the modulation of various cellular processes.
Platelet-Activating Factor (PAF) Metabolism
This compound is structurally similar to intermediates in the de novo synthesis pathway of Platelet-Activating Factor (PAF), a potent lipid mediator.[2]
References
Technical Support Center: Optimizing Cell Permeability of 1-O-hexadecyl-2-O-methylglycerol
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-O-hexadecyl-2-O-methylglycerol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on optimizing its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a synthetic ether lipid.[1][2][3][4] In research, it serves as a tool for studying lipid interactions, membrane dynamics, and cellular signaling pathways.[5] Due to its structure, it is also explored for its potential in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.[5] Additionally, it and similar ether lipids have been investigated for their antiproliferative effects in cancer cell lines.[6]
Q2: I am observing low uptake of this compound in my cell-based assays. What are the potential reasons?
A2: Low cellular uptake of this compound can be attributed to several factors:
-
Physicochemical Properties: While its lipid nature suggests good membrane interaction, issues like aggregation in aqueous media can reduce the effective concentration available for uptake.
-
Cell Type Specificity: Different cell lines have varying membrane compositions and expression levels of lipid transporters, which can influence uptake efficiency.
-
Experimental Conditions: Factors such as incubation time, temperature, and the presence of serum proteins can significantly impact permeability.
-
Efflux Mechanisms: The compound might be a substrate for cellular efflux pumps that actively remove it from the cell.
Q3: How does this compound likely cross the cell membrane?
A3: As an ether lipid, this compound is expected to primarily cross the cell membrane via passive diffusion due to its lipophilic character. This process is driven by the concentration gradient across the membrane. However, interactions with membrane lipid rafts and potential recognition by lipid transporters could also play a role in its cellular uptake.[7][8]
Q4: Can the formulation of this compound in my experiments affect its permeability?
A4: Absolutely. The method of solubilization is critical. Using a suitable solvent, such as DMSO or ethanol (B145695), at a low final concentration is crucial to avoid solvent-induced cytotoxicity and artifacts. For in vivo studies or sensitive cell lines, formulation with carriers like liposomes or nanoparticles can improve delivery and cellular uptake.[9]
Troubleshooting Guides
Issue 1: Low Apparent Permeability in In Vitro Models (e.g., PAMPA, Caco-2)
-
Possible Cause 1: Poor Solubility in Assay Buffer.
-
Solution: Increase the solubility by using a co-solvent. Test a range of non-toxic co-solvents like DMSO or ethanol at final concentrations typically below 1%. Ensure the chosen co-solvent does not compromise the integrity of the cell monolayer or artificial membrane.[10]
-
-
Possible Cause 2: Compound Aggregation.
-
Solution: Prepare fresh dilutions from a stock solution for each experiment. Incorporate a non-ionic surfactant at a low concentration (e.g., Tween 80 at 0.01-0.1%) in the donor compartment to prevent aggregation.
-
-
Possible Cause 3: Efflux by Transporters (in Caco-2 assays).
-
Solution: Perform a bi-directional permeability assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] If efflux is confirmed, co-incubate with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) to see if permeability increases.
-
Issue 2: High Variability in Cellular Uptake Between Replicates
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a uniform cell seeding density across all wells or flasks. Allow cells to reach a consistent confluency (e.g., 80-90%) before starting the experiment.
-
-
Possible Cause 2: Incomplete Solubilization of the Compound.
-
Solution: Vigorously vortex the stock solution before preparing dilutions. After adding the compound to the cell culture medium, gently mix by pipetting to ensure a homogenous solution. Visually inspect for any precipitation.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Maintain a constant temperature (typically 37°C) during the incubation period.[11] Use a temperature-controlled incubator and minimize the time plates are outside of the incubator.
-
Data Presentation
Table 1: Effect of Co-Solvent Concentration on Apparent Permeability (Papp) in a PAMPA Assay
| Co-Solvent | Concentration (%) | Papp (x 10⁻⁶ cm/s) | Standard Deviation |
| None | 0 | 1.5 | ± 0.4 |
| DMSO | 0.1 | 3.2 | ± 0.5 |
| DMSO | 0.5 | 5.8 | ± 0.6 |
| DMSO | 1.0 | 6.1 | ± 0.7 |
| Ethanol | 0.1 | 2.9 | ± 0.4 |
| Ethanol | 0.5 | 5.1 | ± 0.5 |
| Ethanol | 1.0 | 5.5 | ± 0.6 |
Table 2: Influence of Incubation Time and Temperature on Cellular Uptake
| Incubation Time (hours) | Temperature (°C) | Cellular Uptake (pmol/mg protein) | Standard Deviation |
| 1 | 37 | 15.2 | ± 2.1 |
| 4 | 37 | 48.9 | ± 5.3 |
| 12 | 37 | 95.1 | ± 8.9 |
| 24 | 37 | 150.7 | ± 12.4 |
| 4 | 4 | 5.1 | ± 1.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). Dilute the stock solution in the assay buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Assay Procedure:
-
Add the diluted compound solution to the donor wells of the PAMPA plate.
-
Add fresh assay buffer to the acceptor wells.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Cellular Uptake Assay
-
Cell Culture: Plate cells (e.g., MCF-7, A549) in a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment: Prepare a working solution of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the compound.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
After incubation, wash the cells three times with ice-cold PBS to remove any compound adhering to the cell surface.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).
-
Quantify the amount of this compound in the lysate using LC-MS/MS.
-
-
Data Normalization: Express the cellular uptake as the amount of compound per milligram of total cell protein (e.g., pmol/mg protein).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexadecyl Methyl Glycerol (1-O-hexadecyl-2-O-methyl-sn-Glycerol) [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. conductscience.com [conductscience.com]
Technical Support Center: 1-O-Hexadecyl-2-O-methylglycerol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-O-hexadecyl-2-O-methylglycerol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Synthesis Questions
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
-
Route A: Alkylation of a Pre-formed Glycerol (B35011) Backbone. This typically involves the methylation of 1-O-hexadecyl-sn-glycerol. This precursor can be commercially available or synthesized.
-
Route B: Stepwise Assembly on a Glycerol Precursor. A common starting material for this route is 3-O-(4-methoxyphenyl)-sn-glycerol, which allows for sequential alkylation and methylation followed by deprotection.
Q2: I am having trouble with the Williamson ether synthesis for the hexadecylation or methylation step. What are the common pitfalls?
A2: The Williamson ether synthesis is a cornerstone of this process, but it can be prone to certain issues. Key factors to consider are:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the complete deprotonation of the alcohol to form the alkoxide. Incomplete deprotonation can lead to low yields.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are recommended to ensure the solubility of the reactants and to avoid side reactions with protic impurities.
-
Temperature: While heating can increase the reaction rate, it can also promote the competing E2 elimination reaction, especially when using secondary halides. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Leaving Group: Using a good leaving group on the alkylating agent (e.g., iodide or tosylate) will facilitate the SN2 reaction.
Troubleshooting Specific Issues
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors throughout the synthesis. Here's a breakdown of potential issues and solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider adding more of the alkylating agent or base. A slight increase in temperature might also be necessary. |
| Competing E2 elimination | This is particularly common when working with secondary halides. To favor the desired SN2 reaction, use a less sterically hindered alkoxide if possible and maintain a lower reaction temperature. |
| Moisture in the reaction | The presence of water can quench the alkoxide intermediate. Ensure all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
| Inefficient purification | The product and starting materials may have similar polarities, making separation by column chromatography challenging. Optimize your solvent system for chromatography to achieve better separation. Recrystallization can also be an effective purification method. |
Q4: I am observing the formation of multiple byproducts. How can I identify and minimize them?
A4: Side reactions can complicate purification and reduce your yield. Here are some common byproducts and strategies to avoid them:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Dialkylated glycerol | Reaction of both free hydroxyl groups of the glycerol backbone. | Use a protecting group strategy to selectively block one of the hydroxyl groups before proceeding with the alkylation or methylation step. |
| Alkene from elimination | E2 elimination of the alkyl halide, especially with secondary halides and at higher temperatures. | Use a primary alkyl halide whenever possible. Keep the reaction temperature as low as feasible to favor the SN2 pathway. |
| Products of protecting group cleavage/migration | In multi-step syntheses, incomplete deprotection or migration of protecting groups can occur. | Ensure complete deprotection by monitoring the reaction with TLC. Choose robust protecting groups that are stable under the reaction conditions of subsequent steps. |
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is essential for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. Key signals to look for include the methyl ether singlet, the methylene (B1212753) protons of the hexadecyl chain, and the glycerol backbone protons.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used to determine the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): A quick and effective way to assess the purity of the product and to monitor the progress of reactions and chromatographic separations.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the ether linkages and the hydroxyl group.
Experimental Protocols
Protocol 1: Synthesis of 1-O-Hexadecyl-2-O-methyl-sn-glycerol from 3-O-(4-methoxyphenyl)-sn-glycerol
This protocol is based on a stepwise approach involving protection, alkylation, methylation, and deprotection.
Step 1: Hexadecylation of 3-O-(4-methoxyphenyl)-sn-glycerol
-
To a solution of 3-O-(4-methoxyphenyl)-sn-glycerol in anhydrous DMF, add di-n-butyltin oxide.
-
Reflux the mixture until the oxide dissolves, then evaporate the solvent under vacuum.
-
Dissolve the resulting solid in fresh anhydrous DMF.
-
Add cesium fluoride (B91410) and 1-bromohexadecane.
-
Stir the mixture at room temperature until TLC indicates the completion of the reaction.
-
Purify the product by column chromatography.
Step 2: Methylation of 1-O-Hexadecyl-3-O-(4-methoxyphenyl)-sn-glycerol
-
Dissolve the product from Step 1 in anhydrous THF.
-
Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide and allow the reaction to warm to room temperature.
-
Stir until TLC shows the disappearance of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the 4-methoxyphenyl (B3050149) (PMP) group
-
Dissolve the methylated product from Step 2 in a mixture of acetonitrile (B52724) and water.
-
Cool the solution to 0°C and add ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) portion-wise with vigorous stirring.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product, 1-O-hexadecyl-2-O-methyl-sn-glycerol, by column chromatography.
Quantitative Data Summary (Typical Yields)
| Step | Reaction | Typical Yield (%) |
| 1 | Hexadecylation | 85 - 95% |
| 2 | Methylation | 90 - 98% |
| 3 | PMP Deprotection | 70 - 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Ether Lipid Signaling Pathway Involvement
Synthetic ether lipids and their analogs can influence various signaling pathways. One key area of impact is the disruption of membrane-associated signaling complexes and the inhibition of enzymes like Protein Kinase C (PKC).
Caption: Modulation of PLC/PKC signaling by ether lipids.
avoiding degradation of 1-O-hexadecyl-2-O-methylglycerol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 1-O-hexadecyl-2-O-methylglycerol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to specific storage conditions. The primary goal is to minimize the risk of hydrolysis and oxidation.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below for long-term storage. | Reduces molecular motion, slowing down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Container | Use glass vials with Teflon-lined caps. | Avoids leaching of plasticizers from plastic containers and ensures a tight seal. |
| Form | Store as a solid (lyophilized powder) or in a suitable organic solvent (e.g., ethanol). | Reduces the risk of hydrolysis compared to aqueous solutions. |
| Light Exposure | Protect from light by using amber vials or storing in the dark. | Light can promote photo-oxidation. |
For solutions, it is recommended to prepare and use them on the same day if possible. If storage of a solution is necessary, it should be stored at -20°C for no longer than one month.[1]
Q2: What are the primary degradation pathways for this compound?
A2: As an ether lipid, this compound is generally more resistant to chemical hydrolysis than ester-linked lipids. However, two main degradation pathways can occur under suboptimal storage or handling conditions:
-
Ether Bond Hydrolysis: Although the ether bond is relatively stable, it can undergo hydrolysis under harsh acidic or basic conditions, or over extended periods in the presence of water. This would cleave the hexadecyl chain from the glycerol (B35011) backbone.
-
Oxidation: The glycerol backbone and the methyl group can be susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of various oxidation products.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways, the following are potential degradation products:
-
From Hydrolysis:
-
1-Hexadecanol
-
2-O-Methylglycerol
-
-
From Oxidation:
-
Aldehydes and carboxylic acids derived from the glycerol backbone.
-
Further oxidation products of 1-hexadecanol.
-
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be assessed by monitoring the purity of the sample over time. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visually check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., discoloration, clumping of powder) | 1. Oxidation. 2. Moisture absorption. | 1. Discard the sample. Ensure future storage is under an inert atmosphere and protected from light. 2. For solids, ensure the container is tightly sealed and brought to room temperature before opening to prevent condensation. |
| Inconsistent or unexpected experimental results | 1. Degradation of the compound leading to reduced activity or interfering byproducts. 2. Incorrect concentration due to solvent evaporation. | 1. Check the purity of your sample using TLC or HPLC (see protocols below). If degradation is confirmed, use a fresh, unopened vial. 2. Ensure vials are properly sealed. If using a stock solution over time, re-verify the concentration if possible. |
| Difficulty dissolving the compound | 1. The compound is a waxy solid at room temperature. 2. Use of an inappropriate solvent. | 1. Gently warm the vial to slightly above its melting point (approximately 35-36°C). 2. This compound is soluble in organic solvents like ethanol (B145695), DMSO, and DMF. |
| Precipitation of the compound in aqueous buffers | 1. Low aqueous solubility. | 1. First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound and detect the presence of less polar or more polar impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v, may require optimization)
-
Visualization reagent:
-
UV lamp (254 nm) if the compound is UV active or the plate has a fluorescent indicator.
-
Iodine chamber or a phosphomolybdic acid stain followed by heating.
-
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., chloroform (B151607) or ethyl acetate) to a concentration of approximately 1-5 mg/mL.
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate. If using a reference standard, spot it alongside the sample.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
-
Visualization:
-
Examine the plate under a UV lamp.
-
Place the plate in an iodine chamber for a few minutes until spots appear.
-
Alternatively, spray the plate with phosphomolybdic acid solution and gently heat it with a heat gun until spots develop.
-
-
Analysis: A pure sample should show a single spot. The presence of additional spots indicates impurities or degradation products.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound.
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and Water gradient
-
This compound sample
-
Reference standard of this compound
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or isopropanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 80% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions. (This is a starting point and may require optimization).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: ELSD or UV at a low wavelength (e.g., 205 nm) as the compound lacks a strong chromophore.
-
-
Analysis:
-
Inject the reference standard to determine its retention time.
-
Inject the sample.
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
Signaling Pathway and Experimental Workflow
Inhibition of Protein Kinase C (PKC) Signaling
This compound is known to be an inhibitor of Protein Kinase C (PKC).[2] PKC is a family of protein kinases that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The conventional and novel isoforms of PKC are activated by diacylglycerol (DAG). This compound, being a structural analog of DAG, is thought to compete with DAG for binding to the C1 domain of PKC.[3] This competitive binding prevents the proper activation and translocation of PKC to the membrane, thereby inhibiting its downstream signaling.[3][4]
Experimental Workflow for Assessing Purity
The following workflow outlines the steps for routine quality control of this compound in a research setting.
References
- 1. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by ether-linked lipids is not correlated with their antineoplastic activity on WEHI-3B and R6X-B15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 1-O-hexadecyl-2-O-methylglycerol (HMG)
Welcome to the technical support center for the quantification of 1-O-hexadecyl-2-O-methylglycerol (HMG) in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this ether lipid.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound (HMG) in complex samples considered challenging?
A1: The quantification of HMG, a 1-O-alkyl-glycerol, is challenging due to several factors inherent to lipid analysis:
-
Matrix Effects: Biological samples such as plasma are complex matrices containing numerous endogenous components like phospholipids. These components can co-elute with HMG and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3][4][5] This variability can significantly impact the accuracy and reproducibility of quantification.[3]
-
Lack of Specific Internal Standards: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated HMG). However, such standards for many specific ether lipids, including HMG, are not always commercially available.[6] This necessitates the use of surrogate standards, which may not perfectly mimic the behavior of the analyte.
-
Extraction Efficiency: The efficiency of extracting HMG from a complex sample can vary depending on the chosen lipid extraction method. Different solvent systems have different efficiencies for various lipid classes.[7]
-
Isobaric Interferences: In broader lipidomics studies, there can be a need to differentiate between isobaric lipid species, such as distinguishing 1-O-alkyl lipids from 1-O-alkenyl (plasmalogen) lipids, which can have the same mass.[8]
Q2: What is the most suitable lipid extraction method for HMG?
A2: There is no single "best" method for all applications, as the choice depends on the sample matrix and the desired range of lipids to be analyzed. However, for a broad-based lipidomics study that includes alkylglycerols like HMG, the Folch method or the Matyash method (using methyl-tert-butyl ether - MTBE) are commonly employed and have been shown to be effective for a wide range of lipid classes.[7]
A comparison of common methods is presented in Table 1. The MTBE method offers the advantage of a less hazardous solvent (compared to chloroform (B151607) in the Folch method) and results in cleaner phase separation.[7]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use a robust lipid extraction and cleanup method to remove as many interfering matrix components, particularly phospholipids, as possible.[2][4]
-
Chromatographic Separation: Implement an efficient liquid chromatography (LC) method that separates HMG from the majority of co-eluting matrix components. A reversed-phase LC method is typically effective for this purpose.[7]
-
Use of an Appropriate Internal Standard: A suitable internal standard that co-elutes with the analyte can help compensate for ion suppression or enhancement.[9] A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[10]
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may also reduce the analyte signal to below the limit of quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No HMG Signal | 1. Inefficient extraction of HMG. 2. Ion suppression from matrix components.[1][3] 3. Incorrect LC-MS/MS parameters. 4. Degradation of the analyte. | 1. Optimize the lipid extraction protocol. Consider comparing the Folch and MTBE methods. 2. Check for ion suppression by performing a post-column infusion experiment. Improve sample cleanup to remove phospholipids.[2][4] 3. Verify the precursor and product ions for HMG (see Table 3) and optimize the collision energy.[11][12][13] 4. Ensure proper sample handling and storage to prevent degradation. Use fresh samples if possible. |
| High Variability in Results (%CV) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[3] 3. Inappropriate internal standard. 4. Instrument instability. | 1. Ensure precise and consistent execution of the extraction protocol. Use of automated liquid handlers can improve precision. 2. Use a stable isotope-labeled internal standard if available. If not, select a close structural analog (see Table 2).[9] 3. Re-evaluate the choice of internal standard to ensure it co-elutes and behaves similarly to HMG. 4. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance. |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Mismatched mobile phase pH. 4. High sample load. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Reduce the injection volume or dilute the sample. |
| Suspected Matrix Effects | 1. Co-elution of HMG with highly abundant phospholipids.[2][3] 2. Insufficient sample cleanup. | 1. Modify the LC gradient to improve the separation of HMG from the phospholipid elution region. 2. Incorporate a phospholipid removal step in the sample preparation, such as using specialized solid-phase extraction (SPE) plates.[2] 3. Evaluate the matrix effect by comparing the response of HMG in a neat solution versus a post-extraction spiked matrix sample.[5] |
Experimental Protocols & Data
Lipid Extraction Method Comparison
The choice of extraction method can influence the recovery of HMG. Below is a summary of common lipid extraction methods.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Folch | Liquid-liquid extraction using chloroform and methanol. | Considered a "gold standard" for total lipid extraction; effective for a broad range of lipids.[7] | Uses chloroform, a hazardous solvent; the denser chloroform layer is at the bottom, making it more difficult to collect. |
| Bligh & Dyer | A modified version of the Folch method using less solvent. | Reduced solvent consumption compared to the Folch method. | May be less efficient for samples with high lipid content. |
| Matyash (MTBE) | Liquid-liquid extraction using methyl-tert-butyl ether (MTBE) and methanol. | Uses a less toxic solvent than chloroform; the upper organic layer contains the lipids, simplifying collection; good for a wide range of lipids.[7] | MTBE is highly volatile. |
| Hexane (B92381)/Isopropanol | Liquid-liquid extraction using a mixture of hexane and isopropanol. | Good for extracting nonpolar lipids. | May be less efficient for more polar lipid classes. |
Internal Standard Selection
The use of a proper internal standard is critical for accurate quantification.
Table 2: Potential Internal Standards for HMG Quantification
| Internal Standard Type | Example(s) | Pros | Cons |
|---|---|---|---|
| Stable Isotope-Labeled HMG | 1-O-hexadecyl-2-O-methyl-d3-glycerol | The ideal choice; corrects for matrix effects and extraction variability with the highest accuracy.[10] | Often not commercially available or can be expensive. |
| Odd-Chain Alkylglycerol | 1-O-heptadecyl-2-O-methyl-glycerol | Structurally similar to HMG; not naturally present in most biological systems; commercially available.[6][14] | May not have identical ionization efficiency or chromatographic behavior as HMG. |
| Other Deuterated Lipids | d5-Tripalmitin | Commercially available in standard mixes. | Structurally different from HMG; may not co-elute or experience the same matrix effects. |
Proposed LC-MS/MS Method for HMG Quantification
This is a suggested starting point for method development. Optimization will be required for your specific instrumentation and sample type.
Table 3: Example LC-MS/MS Parameters for this compound (HMG)
| Parameter | Suggested Condition |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B to elute lipids. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 55 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 331.3 [M+H]+[15] |
| Product Ions (m/z) | 299.3, 313.4[15] |
| Collision Energy (CE) | Requires optimization for the specific instrument, but start in the range of 15-30 eV.[11][12][13] |
| Internal Standard (IS) | 1-O-heptadecyl-2-O-methyl-glycerol (surrogate) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of HMG.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting HMG quantification issues.
Matrix Effects: Ion Suppression
Caption: Illustration of ion suppression by matrix components.
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. agilent.com [agilent.com]
- 8. med.und.edu [med.und.edu]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 1-O-Hexadecyl-2-O-methylglycerol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1-O-hexadecyl-2-O-methylglycerol (HMG) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound (HMG)?
A1: this compound is a synthetic ether lipid analog that exhibits antiproliferative activity against various cancer cell lines. Its on-target effects are believed to be mediated through the inhibition of key enzymes involved in lipid signaling, such as Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).[1]
The primary off-target effect observed with HMG and other ether lipids is cytotoxicity towards normal, non-cancerous cells, with hemolytic activity (lysis of red blood cells) being a significant concern. This cytotoxicity can limit the therapeutic window and complicate the interpretation of experimental results.
Q2: How can I reduce the hemolytic activity of HMG in my experiments?
A2: A common strategy to mitigate the hemolytic activity of ether lipids like HMG is to incorporate them into liposomal formulations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate therapeutic agents. This encapsulation can shield red blood cells from the direct lytic effects of the ether lipid, thereby reducing hemolysis. The composition of the liposome (B1194612), including the types of phospholipids (B1166683) and the inclusion of cholesterol, can be optimized to enhance stability and reduce drug leakage.
Q3: I am observing significant toxicity in my normal cell line controls. What can I do to minimize this?
A3: Minimizing toxicity in normal cell lines while maintaining efficacy against cancer cells is a critical challenge. Here are a few troubleshooting steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of HMG that induces the desired effect in your cancer cell line while minimizing toxicity in your normal cell line control.
-
Liposomal Formulation: As with reducing hemolysis, encapsulating HMG in liposomes can decrease its non-specific cytotoxicity.
-
Incubation Time: Reducing the duration of exposure to HMG may decrease its toxic effects on normal cells. Time-course experiments can help identify the shortest incubation time that still yields the desired on-target effect.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes mitigate the cytotoxic effects of lipophilic compounds. Experiment with different serum concentrations to see if this improves the viability of your normal cells.
Q4: What are the key signaling pathways affected by HMG?
A4: HMG is known to inhibit Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).[1] By inhibiting these enzymes, HMG can modulate downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. These pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. The precise downstream effects can be cell-type specific.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound and its derivatives in various cancer cell lines. This data can be used as a starting point for determining appropriate experimental concentrations.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 | Breast | 17 |
| A549 | Lung | 9 | |
| A427 | Lung | 25 | |
| T84 | Colon | Inactive | |
| OVCAR-3 | Ovarian | 12 | |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 | Breast | 6.5 |
| A549 | Lung | 12.2 | |
| A427 | Lung | 8.7 | |
| T84 | Colon | 10.5 | |
| OVCAR-3 | Ovarian | 4 |
Data extracted from a study by Hudson et al. (1996).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of HMG on both cancerous and normal cell lines.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound (HMG) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HMG in complete culture medium. Remove the old medium from the wells and add 100 µL of the HMG dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HMG).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Hemolysis Assay
This protocol is used to evaluate the hemolytic activity of HMG.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (HMG) stock solution
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well plates
Procedure:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend to a 2% (v/v) suspension in PBS.
-
Compound Dilution: Prepare serial dilutions of HMG in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of the HMG dilutions. For controls, mix RBCs with PBS (negative control) and a final concentration of 1% Triton X-100 (positive control).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% lysis).
Preparation of HMG-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes a general method for encapsulating HMG into liposomes.
Materials:
-
This compound (HMG)
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve HMG, phospholipids, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the components should be optimized for stability and encapsulation efficiency.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Film Hydration: Hydrate the lipid film by adding the hydration buffer and rotating the flask gently above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Sonication (Optional): To reduce the size of the MLVs, the suspension can be sonicated.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be done multiple times to ensure a homogenous size distribution.
-
Purification: Remove any unencapsulated HMG by dialysis or size exclusion chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 1-O-Hexadecyl-2-O-Methylglycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the in vivo bioavailability of 1-O-hexadecyl-2-O-methylglycerol (HMG). The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during in vivo experiments with this compound.
Issue 1: Low and Variable Plasma Concentrations of HMG After Oral Administration
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing low and inconsistent plasma levels of HMG in my animal studies? | Poor Aqueous Solubility: HMG is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal (GI) tract, leading to poor dissolution and absorption. | 1. Utilize a Lipid-Based Formulation: Formulate HMG in a lipid-based delivery system such as a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) to improve its solubilization in the GI fluids. 2. Incorporate Solubilizing Excipients: Use co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Tween 80, Cremophor EL) in your formulation to enhance the solubility of HMG. 3. Particle Size Reduction: If using a suspension, reduce the particle size of HMG through micronization or nanocrystallization to increase the surface area available for dissolution. |
| First-Pass Metabolism: HMG, as an ether lipid, may be subject to significant metabolism in the liver and intestines before reaching systemic circulation. | 1. Promote Lymphatic Transport: Formulations rich in long-chain triglycerides can favor absorption into the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism. 2. Co-administration with Metabolic Inhibitors: While a more complex approach, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored, but requires careful consideration of potential drug-drug interactions. | |
| Formulation Instability: The formulation may be unstable, leading to precipitation of HMG in the GI tract. | 1. Assess Formulation Stability: Conduct stability studies of your formulation under relevant GI conditions (e.g., simulated gastric and intestinal fluids). 2. Optimize Excipient Ratios: Adjust the ratios of oil, surfactant, and co-surfactant in your formulation to ensure the formation of a stable emulsion or nanoemulsion upon dispersion. |
Issue 2: Difficulty in Formulating HMG for In Vivo Administration
| Question | Possible Cause | Troubleshooting Steps |
| I am struggling to dissolve HMG in a suitable vehicle for oral gavage. | High Lipophilicity: HMG's strong lipophilic nature makes it challenging to dissolve in common aqueous-based vehicles. | 1. Screen Lipid Vehicles: Test the solubility of HMG in a variety of pharmaceutically acceptable lipid excipients, including long-chain triglycerides (e.g., sesame oil, corn oil) and medium-chain triglycerides (e.g., Miglyol 812). 2. Use a Co-solvent System: Prepare a stock solution of HMG in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the final lipid-based vehicle. Ensure the final concentration of the organic solvent is safe for in vivo use. |
| My HMG formulation is physically unstable and separates over time. | Inadequate Emulsification: The chosen surfactants and co-surfactants may not be effective at stabilizing the lipid droplets containing HMG. | 1. Select Appropriate Surfactants: Choose surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB) value for the specific lipid phase you are using. A combination of high and low HLB surfactants can often improve stability. 2. Optimize Homogenization: Use high-shear homogenization or sonication to reduce the droplet size of the emulsion, which can improve its long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMG) and why is its bioavailability a concern?
A1: this compound is a synthetic ether lipid, an analog of diacylglycerol. Its high lipophilicity leads to poor aqueous solubility, which is a major hurdle for its efficient absorption from the gastrointestinal tract after oral administration, resulting in low and variable bioavailability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of HMG?
A2: Lipid-based drug delivery systems are the most promising strategies. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that can encapsulate lipophilic drugs and offer controlled release and improved stability.
Q3: How does HMG exert its biological effects, and what are its known signaling targets?
A3: HMG is known to be an inhibitor of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. By acting as a diacylglycerol antagonist, it can modulate cellular processes such as proliferation, differentiation, and apoptosis. There is also evidence suggesting that ether lipids can influence other signaling pathways, including the mTOR pathway.
Q4: Are there any known metabolites of HMG that I should consider in my in vivo studies?
A4: While specific metabolic pathways for HMG are not extensively documented, it is plausible that it undergoes metabolism similar to other ether lipids. This may involve cleavage of the ether bond by etherases, and modifications to the glycerol (B35011) backbone. When conducting pharmacokinetic studies, it is advisable to also screen for potential metabolites.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of HMG in Rats Following Oral Administration of Different Formulations (Hypothetical Data)
This table provides a hypothetical comparison of pharmacokinetic parameters for HMG in different formulations to illustrate the potential impact of formulation strategy on bioavailability. These are not experimental values and should be used for illustrative purposes only.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 100 (Reference) |
| Solution in Corn Oil | 50 | 150 ± 40 | 3.0 ± 1.0 | 1200 ± 300 | ~340 |
| SEDDS Formulation | 50 | 450 ± 110 | 1.5 ± 0.5 | 3500 ± 800 | ~1000 |
| SLN Formulation | 50 | 380 ± 95 | 2.0 ± 0.8 | 4200 ± 950 | ~1200 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of HMG
Materials:
-
This compound (HMG)
-
Long-chain triglyceride oil (e.g., Sesame oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Solubility Screening: Determine the solubility of HMG in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the required amounts of HMG, oil, surfactant, and co-surfactant into a glass vial. A common starting ratio for a SEDDS formulation is 30% oil, 40% surfactant, and 30% co-surfactant.
-
Place a magnetic stir bar in the vial and heat the mixture to 40-50°C on a magnetic stirrer to facilitate the dissolution of HMG.
-
Stir the mixture until a clear, homogenous solution is obtained.
-
Vortex the mixture for 2-3 minutes to ensure uniformity.
-
-
Characterization of the SEDDS:
-
Emulsification Study: Add 1 mL of the prepared SEDDS to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time it takes to form a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting microemulsion using a dynamic light scattering (DLS) instrument.
-
Protocol 2: Quantification of HMG in Rat Plasma using LC-MS/MS (Generalized Method)
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) - a structurally similar compound not present in the plasma (e.g., a deuterated analog of HMG)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for HMG and the internal standard. These transitions need to be optimized for the specific instrument.
-
-
-
Data Analysis:
-
Quantify the concentration of HMG in the plasma samples by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for enhancing HMG bioavailability.
Caption: HMG's inhibitory effect on the PKC signaling pathway.
Validation & Comparative
A Comparative Guide to 1-O-hexadecyl-2-O-methylglycerol and Other Ether Lipids in Cellular Signaling and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-O-hexadecyl-2-O-methylglycerol (HMG) with other prominent ether lipids, focusing on their performance in various biological assays and their mechanisms of action. The information is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Introduction to Ether Lipids
Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, distinguishing them from the more common ester-linked glycerolipids.[1] This structural difference confers unique physicochemical properties and biological activities. Ether lipids are integral components of cell membranes and are involved in a variety of cellular processes, including signal transduction, membrane trafficking, and protection against oxidative stress.[1][2] Several synthetic ether lipid analogs, including this compound, edelfosine, and miltefosine, have garnered significant interest for their potent anticancer and antiparasitic properties.[3] This guide focuses on comparing HMG and its derivatives to other well-characterized ether lipids.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, comparing the efficacy of HMG and its analogs with other ether lipids in different biological assays.
Table 1: Antiproliferative Activity of Ether Lipids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | OVCAR-3 (Ovarian) | 12 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | OVCAR-3 (Ovarian) | 4 | [4] |
| ET-18-OCH3 (Edelfosine) | OVCAR-3 (Ovarian) | 24 | [4] |
| Hexadecylphosphocholine | OVCAR-3 (Ovarian) | >30 | [4] |
| Erucylphosphocholine | OVCAR-3 (Ovarian) | >30 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung) | 9 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 (Lung) | 6.5 - 12.2 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 17 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 6.5 - 12.2 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A427 (Lung) | 25 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A427 (Lung) | 6.5 - 12.2 | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | T84 (Colon) | Inactive | [4] |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | T84 (Colon) | 6.5 - 12.2 | [4] |
Table 2: Effect of Ether Lipids on Platelet Aggregation
| Compound | Agonist | EC50 | Reference |
| (R)-PAF | - | 1 pM | [5] |
| (S)-PAF | - | 50 nM | [5] |
| (R)-1-O-hexadecyl-2-methoxyglycero-3-phosphocholine | - | 1 µM | [5] |
| (S)-1-O-hexadecyl-2-methoxyglycero-3-phosphocholine | - | 50 µM | [5] |
Table 3: Inhibition of Diacylglycerol Kinase (DGK) by Ether Lipids
| Compound | IC50 (µM) | Reference |
| 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine | ~8.5 | [6] |
| 1-O-hexadecyl-2-O-methyl-sn-glycerol (HMG) | ~15 | [6] |
Signaling Pathways and Mechanisms of Action
Ether lipids exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The following diagrams illustrate the known and proposed signaling pathways for HMG and its analogs in comparison to other well-studied ether lipids.
Experimental Workflow for Comparing Ether Lipids
Caption: A logical workflow for the comparative analysis of ether lipids.
Signaling Pathway of Edelfosine
Edelfosine is known to induce apoptosis in cancer cells through its interaction with lipid rafts, specialized membrane microdomains. This can trigger apoptosis through two main pathways: activation of the Fas/CD95 death receptor or by inducing endoplasmic reticulum (ER) stress.[3][7]
Caption: Edelfosine's dual mechanism of inducing apoptosis.
Signaling Pathway of Miltefosine
Miltefosine's mechanism of action involves the disruption of lipid metabolism and key signaling pathways, leading to apoptosis. It is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7][8]
Caption: Miltefosine's multi-faceted approach to inducing cell death.
Proposed Signaling Pathway for this compound (HMG)
Based on available data, HMG and its analogs can inhibit diacylglycerol kinase (DGK). DGK is a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating the levels of these two important signaling molecules. By inhibiting DGK, HMG can lead to an accumulation of DAG, which is a key activator of Protein Kinase C (PKC).
Caption: HMG's potential mechanism via DGK inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound (HMG) and other ether lipids
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of the ether lipids in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired treatment (e.g., ether lipids) for the appropriate time. Harvest both treated and untreated (control) cells.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the aggregation of platelets in response to an agonist.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet agonists (e.g., PAF, ADP, collagen)
-
Ether lipids to be tested
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[11][12]
-
Assay Setup: Adjust the platelet count in the PRP if necessary. The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Measurement: Place a cuvette with PRP in the aggregometer and stir at 37°C. Add the test ether lipid at various concentrations and incubate for a short period. Then, add the platelet agonist to induce aggregation. The change in light transmission is recorded over time.[11][12]
-
Data Analysis: The percentage of platelet aggregation is determined from the change in light transmission. The EC50 (for agonists) or IC50 (for inhibitors) can be calculated from dose-response curves.
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKC or cell lysates containing PKC
-
PKC substrate peptide
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-32P]ATP or a non-radioactive ATP detection system
-
Assay buffer
-
P81 phosphocellulose paper (for radioactive assay) or antibody-based detection system (for non-radioactive assay)
-
Scintillation counter or microplate reader
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid activator, PKC substrate peptide, and the sample containing PKC.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. Incubate at 30°C for a defined period (e.g., 10 minutes).[13]
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[13]
-
Quantification: Measure the radioactivity remaining on the P81 paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
Data Analysis: Calculate the PKC activity based on the amount of incorporated phosphate. For inhibitors, determine the IC50 from a dose-response curve.
Conclusion
This comparative guide provides a framework for understanding the biological activities and mechanisms of action of this compound in relation to other significant ether lipids. The presented quantitative data highlights the potential of HMG and its derivatives as potent bioactive molecules, particularly in the context of cancer therapy. The detailed experimental protocols offer a practical resource for researchers aiming to conduct similar comparative studies. The signaling pathway diagrams provide a visual representation of the current understanding of how these lipids exert their effects at a molecular level. Further research is warranted to fully elucidate the specific signaling pathways modulated by HMG and to explore its full therapeutic potential.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two different sites of action for platelet activating factor and 1-O-alkyl-2-O-methyl-sn-glycero-3-phosphocholine on platelets and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. plateletservices.com [plateletservices.com]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Validation of 1-O-hexadecyl-2-O-methylglycerol's Effect on the Protein Kinase C Pathway
The content is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of 1-O-hexadecyl-2-O-methylglycerol as a modulator of PKC signaling. We will delve into comparative inhibitory data, detailed experimental protocols for assessing PKC and DGK inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
A crucial aspect of validating a potential inhibitor is to quantify its potency. The following table summarizes the inhibitory concentration (IC50) values for the metabolite of this compound against Diacylglycerol Kinase (DGK) and compares them with the IC50 values of well-characterized direct PKC inhibitors against their primary targets.
| Compound | Target(s) | IC50 (µM) | Notes |
| 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) | Diacylglycerol Kinase (DGK) | ~15 | AMG is a metabolite of 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine. Its inhibition of DGK leads to an accumulation of diacylglycerol (DAG), a PKC activator. This suggests an indirect modulation of the PKC pathway.[1] |
| ET-16-OCH3-GPC (precursor) | Diacylglycerol Kinase (DGK) | ~8.5 | ET-16-OCH3-GPC is the precursor to AMG and also demonstrates inhibitory activity against DGK.[1] |
| Alternative PKC Inhibitors | |||
| Staurosporine | Pan-PKC, PKA, c-Fgr, Phosphorylase kinase | 0.006 (PKC) | A potent, but non-selective, ATP-competitive inhibitor of many protein kinases.[2][3][4] |
| Go6976 | PKCα, PKCβ1 | 0.0023 (PKCα) | A selective inhibitor for conventional PKC isoforms.[5][6] |
| Ro-31-8220 (Bisindolylmaleimide IX) | Pan-PKC | 0.005 | A broad-spectrum PKC inhibitor. |
Experimental Protocols
To validate the inhibitory effects of this compound or its analogs on the PKC pathway, a Diacylglycerol Kinase (DGK) activity assay can be performed. For comparison, a general Protein Kinase C (PKC) inhibition assay protocol is also provided.
Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of DGK by lipid analogs.
Objective: To determine the IC50 value of a test compound (e.g., 1-O-hexadecyl-2-O-methyl-sn-glycerol) against DGK.
Materials:
-
Purified or partially purified DGK enzyme
-
Substrate: 1,2-dioleoyl-sn-glycerol (B52968) (DAG)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Test compound (1-O-hexadecyl-2-O-methyl-sn-glycerol) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphatidylserine (B164497) (PS) as a lipid co-factor
-
Reaction termination solution (e.g., Chloroform:Methanol:HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Lipid Vesicles: Co-sonicate DAG and phosphatidylserine in the assay buffer to form lipid vesicles.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and varying concentrations of the test compound.
-
Enzyme Addition: Add the DGK enzyme to each tube to initiate the reaction.
-
Initiate Phosphorylation: Add [γ-³²P]ATP to start the phosphorylation of DAG to phosphatidic acid (PA).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Quantification: Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of DGK inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
General Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against PKC.
Objective: To determine the IC50 value of a test compound against PKC.
Materials:
-
Purified PKC isozyme (e.g., PKCα, PKCβ, etc.)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., phosphoric acid or SDS-PAGE loading buffer)
-
P81 phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter
Procedure:
-
Prepare Lipid Activators: Prepare a mixture of phosphatidylserine and diacylglycerol in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid activators, PKC substrate, and varying concentrations of the test compound.
-
Enzyme Addition: Add the purified PKC enzyme to each tube.
-
Initiate Phosphorylation: Add [γ-³²P]ATP to start the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Separation:
-
For peptide substrates: Spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
For protein substrates: Terminate the reaction with SDS-PAGE loading buffer and separate the proteins by SDS-PAGE.
-
-
Quantification:
-
P81 paper: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
SDS-PAGE: Expose the gel to a phosphorimager screen to visualize and quantify the phosphorylated protein band.
-
-
Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PKC Signaling Pathway and Point of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-O-hexadecyl-2-O-methylglycerol and Edelfosine in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of two ether lipids: 1-O-hexadecyl-2-O-methylglycerol (HMG) and the well-characterized compound, edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine). While both are members of the ether lipid class of potential anti-neoplastic agents, their mechanisms of action and efficacy can vary significantly across different cancer types. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and provides visual representations of their signaling pathways.
Introduction
Edelfosine, the prototype of synthetic alkyl-lysophospholipids, has been extensively studied for its selective induction of apoptosis in a wide array of cancer cells while sparing normal cells.[1] Its primary mode of action involves interaction with cell membranes, particularly lipid rafts, and the subsequent activation of apoptotic signaling cascades.[2] this compound (HMG) is a structurally related ether lipid. While direct comparative studies are limited, research on HMG and its derivatives suggests it also possesses anti-cancer properties, potentially acting through distinct mechanisms. This guide aims to collate the available data to facilitate a clearer understanding of their respective strengths and weaknesses in the context of cancer therapy research.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro cytotoxicity (IC50 values) and apoptosis-inducing capabilities of edelfosine and HMG derivatives in various cancer cell lines. It is important to note that direct comparisons should be made with caution when data is collated from different studies, as experimental conditions can vary.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Edelfosine and HMG Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian Carcinoma | Edelfosine (ET-18-OCH3) | 24 | [3] |
| HMG Analog (Compound 4)¹ | 12 | [3] | ||
| HMG Analog (Compound 5)² | 4 | [3] | ||
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | HMG Analog (Compound 4)¹ | 17 | [3] |
| HMG Analog (Compound 5)² | Not specified | [3] | ||
| Lung Cancer | ||||
| A549 | Lung Carcinoma | HMG Analog (Compound 4)¹ | 9 | [3] |
| HMG Analog (Compound 5)² | Not specified | [3] | ||
| A427 | Lung Carcinoma | HMG Analog (Compound 4)¹ | 25 | [3] |
| HMG Analog (Compound 5)² | Not specified | [3] | ||
| Colon Cancer | ||||
| T84 | Colon Carcinoma | HMG Analog (Compound 4)¹ | Inactive | [3] |
| HMG Analog (Compound 5)² | Not specified | [3] | ||
| Leukemia | ||||
| HL-60 | Acute Myeloid Leukemia | Edelfosine | 3.48 | [4] |
| OCI-AML-2 | Acute Myeloid Leukemia | Edelfosine | 0.64 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Edelfosine | 3.64 | [4] |
| HEL | Erythroleukemia | Edelfosine | < 5 | [4] |
| K-562 | Chronic Myeloid Leukemia | Edelfosine | 57.70 | [4] |
¹Compound 4: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol ²Compound 5: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol
Table 2: Apoptosis Induction by Edelfosine in Different Cancer Models
| Cell Line/Model | Cancer Type | Treatment | Apoptosis Rate (%) | Reference |
| PANC-1 CSCs | Pancreatic Cancer | 20 µM Edelfosine (5 days) | ~38% | [5] |
| PANC-1 Parental | Pancreatic Cancer | 20 µM Edelfosine (5 days) | ~47% | [5] |
| LNCaP | Prostate Cancer | 10 µM Edelfosine (in AD media) | Significant increase in Annexin V positive cells | [6] |
| Pancreatic Tumor Xenograft | Pancreatic Cancer | Edelfosine treatment | 35.0 ± 5.4% (TUNEL-positive) | [7] |
Signaling Pathways and Mechanisms of Action
Edelfosine and HMG derivatives appear to induce cell death through distinct signaling cascades.
Edelfosine: A Multi-pronged Attack on Cancer Cells
Edelfosine's anti-cancer activity is primarily mediated through its interaction with cellular membranes, leading to the induction of apoptosis via multiple pathways. It does not target DNA, a characteristic that distinguishes it from many conventional chemotherapeutic agents.[2]
Key signaling pathways affected by edelfosine include:
-
Fas/CD95 Death Receptor Pathway: Edelfosine accumulates in lipid rafts, promoting the clustering of the Fas/CD95 death receptor. This clustering initiates the apoptotic cascade independently of the natural Fas ligand (FasL).[2]
-
PI3K/Akt Survival Pathway: Edelfosine has been shown to inhibit the pro-survival PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells.[6]
-
MAPK/ERK Mitogenic Pathway: This compound can also suppress the MAPK/ERK pathway, which is critical for cell proliferation.[8]
-
Endoplasmic Reticulum (ER) Stress: In some solid tumors, edelfosine accumulates in the ER, inducing a sustained ER stress response that culminates in apoptosis.[5][9]
This compound (HMG) Analogs: A Different Path to Cell Death
Data on the precise signaling pathways of the parent HMG compound is limited. However, studies on its glycosylated analog, 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol (Gln), reveal a mechanism of action distinct from edelfosine.
Gln induces a form of cell death that is independent of both autophagy and caspase activation. Instead, its cytotoxic effects are attributed to:
-
Lysosomal Membrane Permeabilization: Gln leads to the permeabilization of the lysosomal membrane.
-
Leakage of Hydrolases: This permeabilization results in the leakage of lysosomal hydrolases into the cytosol, which then directly mediate cell death.
The accumulation of autophagolysosomes observed with Gln treatment appears to be a side effect of the neutralization of lysosomal pH rather than a direct cause of cell death.[10]
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the anti-cancer effects of these ether lipids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ether lipid (e.g., this compound or edelfosine) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the ether lipid at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Conclusion
Both this compound and edelfosine demonstrate significant potential as anti-cancer agents. Edelfosine is a well-documented inducer of apoptosis through multiple signaling pathways, with a considerable body of evidence supporting its selective action against tumor cells. While data on the parent HMG compound is less abundant, studies on its glycosylated derivatives reveal a potent and distinct mechanism of cytotoxicity involving lysosomal membrane permeabilization.
The superior in vitro cytotoxicity of an HMG analog compared to edelfosine in an ovarian cancer cell line suggests that the HMG backbone is a promising scaffold for the development of novel anti-cancer ether lipids.[3] Further research is warranted to fully elucidate the mechanism of action of HMG and to conduct more direct comparative studies with edelfosine across a broader range of cancer models. This will be crucial for determining the full therapeutic potential of this class of compounds.
References
- 1. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (Edelfosine): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 1-O-Hexadecyl-2-O-methylglycerol and its Enantiomers: A Guide for Researchers
Abstract
This guide provides a comparative analysis of 1-O-hexadecyl-2-O-methylglycerol, a synthetic ether lipid, and its enantiomeric forms. Interest in this compound and its stereoisomers stems from their potential as modulators of key signaling pathways, including those involving protein kinase C (PKC) and diacylglycerol kinase (DGK), and their demonstrated antiproliferative effects against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available experimental data, detailed methodologies for relevant assays, and visualizations of pertinent biological pathways. While data on the racemic mixture and the sn-2 (S) enantiomer are available, a notable gap exists in the scientific literature regarding the biological activity of the R-enantiomer and direct comparative studies between the racemate and its purified enantiomers.
Introduction
This compound is a structural analog of diacylglycerol (DAG), a critical second messenger in cellular signaling. The presence of an ether linkage at the sn-1 position and a methyl group at the sn-2 position confers metabolic stability compared to endogenous DAG. These structural modifications have made it a valuable tool for studying DAG-mediated signaling pathways and have positioned it and its derivatives as potential therapeutic agents, particularly in oncology.
This guide focuses on a comparative analysis of the racemic mixture of this compound and its individual stereoisomers, specifically the well-studied 1-O-hexadecyl-2-O-methyl-sn-glycerol (S-enantiomer). A comprehensive understanding of the stereospecific effects of these molecules is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Chemical Structures and Properties
| Compound Name | Abbreviation | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | HMG | Racemic (R/S) | C₂₀H₄₂O₃ | 330.55 |
| 1-O-hexadecyl-2-O-methyl-sn-glycerol | (S)-HMG | S-enantiomer | C₂₀H₄₂O₃ | 330.55 |
| (R)-1-O-hexadecyl-2-O-methylglycerol | (R)-HMG | R-enantiomer | C₂₀H₄₂O₃ | 330.55 |
Comparative Biological Activity
Inhibition of Protein Kinase C (PKC)
Both racemic HMG and (S)-HMG have been reported to inhibit the activity of protein kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis. Aberrant PKC activity is often associated with cancer. The inhibitory action of HMG and its enantiomers is thought to occur through competition with DAG for the C1 domain of PKC.[1]
Data on the enantioselective inhibition of PKC by HMG enantiomers is currently lacking.
Inhibition of Diacylglycerol Kinase (DGK)
The metabolite of 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, which is (S)-HMG, has been shown to inhibit diacylglycerol kinase (DGK).[2] DGK phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG signaling. Inhibition of DGK by (S)-HMG can lead to an accumulation of DAG, which could paradoxically activate PKC. However, the direct inhibitory effect of (S)-HMG on PKC appears to be a dominant mechanism in many contexts. A study on WEHI-3B cells reported an IC₅₀ value of approximately 15 µM for the inhibition of cytosolic DGK by (S)-HMG.[2][3]
Comparative data on the inhibition of DGK by racemic HMG and (R)-HMG is not available.
Antiproliferative and Cytotoxic Effects
Derivatives of (S)-HMG have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, glycosylated analogs of (S)-HMG have shown potent inhibitory effects on MCF-7 (breast cancer), A549 (lung cancer), A427 (lung cancer), and T84 (colon cancer) cells.[4] Specifically, 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol exhibited IC₅₀ values ranging from 6.5 to 12.2 µM across these cell lines.[4]
A direct comparison of the cytotoxic profiles of racemic HMG and its individual enantiomers has not been reported.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for HMG and its enantiomers involves the modulation of lipid-mediated signaling pathways. The key targets are PKC and DGK, which regulate a multitude of downstream cellular processes.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of ether lipids like HMG.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of HMG and its enantiomers on PKC activity.
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine purified PKC enzyme, assay buffer, and the lipid activators phosphatidylserine and diacylglycerol.
-
Add Inhibitor: Add varying concentrations of HMG, (S)-HMG, or (R)-HMG (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding a specific PKC peptide substrate and [γ-³²P]ATP.
-
Incubate: Incubate the reaction tubes at 30°C for 10-15 minutes.
-
Stop Reaction and Measure Incorporation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the radioactivity remaining on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of HMG and its enantiomers on cancer cell lines.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HMG, (S)-HMG, or (R)-HMG in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[5][6][7][8]
Discussion and Future Directions
The available evidence suggests that this compound and its S-enantiomer are promising molecules for the modulation of key signaling pathways implicated in cancer. Their ability to inhibit PKC and DGK, coupled with the antiproliferative effects of their derivatives, warrants further investigation.
A significant knowledge gap is the lack of direct comparative studies on the biological activities of the racemic mixture versus the individual S and R enantiomers. Such studies are critical to determine if there is an enantioselective effect, which could have profound implications for drug development. Future research should prioritize the following:
-
Synthesis and Characterization of the R-enantiomer: The synthesis and biological evaluation of (R)-1-O-hexadecyl-2-O-methylglycerol are essential to complete the comparative analysis.
-
Direct Comparative Studies: Head-to-head comparisons of the racemate, (S)-HMG, and (R)-HMG in various biological assays (PKC and DGK inhibition, cytotoxicity against a panel of cancer cell lines) are needed to elucidate any stereospecific differences in activity.
-
Mechanism of Action Studies: Further investigation into the downstream effects of PKC and DGK inhibition by these compounds will provide a more complete understanding of their mechanism of action.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profiles of these compounds.
Conclusion
This compound and its enantiomers represent a class of ether lipids with significant potential as pharmacological tools and therapeutic candidates. While current data highlights the activity of the S-enantiomer, a comprehensive understanding of the structure-activity relationship, particularly concerning stereochemistry, is incomplete. This guide serves as a summary of the existing knowledge and a call to action for further research to unlock the full therapeutic potential of these promising compounds.
References
- 1. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT assay [protocols.io]
Cross-Validation of Analytical Methods for 1-O-hexadecyl-2-O-methylglycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 1-O-hexadecyl-2-O-methylglycerol: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established methodologies for the analysis of ether lipids and related compounds, offering a framework for analytical method development and cross-validation.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low ng/mL | High pg/mL to low ng/mL |
| Limit of Quantification (LOQ) | Mid to high ng/mL | Low to mid ng/mL |
| Throughput | Moderate | High |
| Derivatization | Required (e.g., Silylation) | Not required |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS are outlined below. These protocols are based on established methods for similar lipid molecules and should be optimized for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the derivatization of this compound to a volatile trimethylsilyl (B98337) (TMS) ether before GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue homogenate) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
Evaporate the excess derivatizing reagent and solvent under nitrogen.
-
Reconstitute the sample in a suitable solvent like hexane (B92381) for GC-MS injection.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Based on retention time and comparison of the mass spectrum with reference spectra, looking for characteristic fragments of the TMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the GC-MS method.
-
After evaporating the organic solvent, reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol, 1:1, v/v).
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ or [M+NH₄]⁺ for this compound.
-
Product Ions: Characteristic fragment ions resulting from collision-induced dissociation (CID). These transitions need to be optimized for the specific instrument.
-
Mandatory Visualizations
Signaling Pathway
This compound, a metabolite of the ether lipid ET-18-OCH3, has been shown to inhibit the activity of diacylglycerol kinase (DGK). This enzyme is crucial in lipid signaling, as it phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby regulating the levels of these two important second messengers.
A Comparative Analysis of the Biological Effects of 1-O-hexadecyl-2-O-methylglycerol and its Phosphate Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the ether lipid 1-O-hexadecyl-2-O-methylglycerol and its phosphocholine (B91661) analog, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine. While data on the direct phosphate (B84403) analog, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphate, is limited in publicly available literature, the well-studied phosphocholine derivative serves as a relevant proxy for understanding the influence of a phosphate group on the biological functions of this ether lipid scaffold.
Introduction
This compound is a synthetic ether lipid that has garnered significant interest for its diverse biological activities, including anticancer and signaling modulatory properties. Its structure, characterized by an ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol (B35011) backbone, renders it resistant to degradation by certain lipases, contributing to its metabolic stability. The addition of a phosphate group at the sn-3 position, as in its phosphate analog, can significantly alter its physicochemical properties and, consequently, its interaction with cellular targets and overall biological effects.
Physicochemical Properties
| Property | 1-O-hexadecyl-2-O-methyl-sn-glycerol | 1-O-hexadecyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C20H42O3 | C24H52NO6P |
| Molecular Weight | 330.5 g/mol [1] | 481.6 g/mol [2][3] |
| Structure | A glycerol backbone with a hexadecyl ether linkage at sn-1, a methyl ether at sn-2, and a hydroxyl group at sn-3. | A glycerol backbone with a hexadecyl ether linkage at sn-1, a methyl ether at sn-2, and a phosphocholine head group at sn-3. |
| Solubility | Soluble in organic solvents like ethanol.[4] | Soluble in organic solvents. |
| Key Features | Neutral lipid, structural analog of diacylglycerol (DAG). | Zwitterionic phospholipid at physiological pH. |
Comparative Biological Activities
The primary biological activities of this compound and its phosphocholine analog revolve around their ability to modulate key enzymes in cellular signaling pathways, particularly those involved in lipid signaling and cancer progression.
Inhibition of Diacylglycerol Kinase (DGK)
One of the most direct comparisons available is their inhibitory effect on diacylglycerol kinase (DGK), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating the levels of these two important second messengers.
| Compound | Target Enzyme | Cell Line | IC50 Value (µM) | Reference |
| 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) | Cytosolic Diacylglycerol Kinase | WEHI-3B | 15 | [5][6][7][8][9] |
| 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | Cytosolic Diacylglycerol Kinase | WEHI-3B | 8.5 | [5][6][7][8][9] |
The data clearly indicates that the phosphocholine analog is a more potent inhibitor of DGK than its glycerol counterpart.[5][6][7][8][9] This suggests that the presence of the phosphate group enhances the molecule's interaction with the enzyme.
Antiproliferative Activity
This compound and its derivatives have shown significant antiproliferative effects against a variety of cancer cell lines. While a direct comparison with the simple phosphate analog is unavailable, data for glycosylated derivatives of the glycerol compound highlight its potential as an anticancer agent.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | A549 | Lung Carcinoma | 9 | [7][10][11][12] |
| MCF-7 | Breast Adenocarcinoma | 17 | [7][10][11][12] | |
| A427 | Lung Carcinoma | 25 | [7][10][11][12] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 12 | [7][10][12] | |
| 1-O-hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 | Breast Adenocarcinoma | 6.5 | [7][10][12] |
| A549 | Lung Carcinoma | 12.2 | [7][10][12] | |
| A427 | Lung Carcinoma | 10.8 | [7][10][12] | |
| T84 | Colon Carcinoma | 8.5 | [7][10][12] | |
| OVCAR-3 | Ovarian Adenocarcinoma | 4 | [7][10][12] |
Signaling Pathways and Mechanisms of Action
The biological effects of these ether lipids are primarily attributed to their interference with lipid-dependent signaling pathways.
Protein Kinase C (PKC) Inhibition
This compound is a known inhibitor of Protein Kinase C (PKC).[13] It is believed to compete with the endogenous PKC activator, diacylglycerol (DAG), for binding to the C1 domain of the enzyme. This inhibition disrupts the downstream signaling cascades regulated by PKC, which are often implicated in cell proliferation and survival. The ether linkage at the sn-1 position is thought to be crucial for this inhibitory activity.[14]
Caption: Inhibition of the PKC signaling pathway.
Diacylglycerol Kinase (DGK) Signaling
As shown in the quantitative data, both the glycerol compound and its phosphocholine analog inhibit DGK. By inhibiting DGK, these compounds prevent the conversion of DAG to phosphatidic acid (PA). This leads to an accumulation of DAG, which could paradoxically activate PKC, and a decrease in PA levels. Both DAG and PA are critical signaling molecules that regulate a multitude of cellular processes, including cell growth, differentiation, and migration. The disruption of the DAG/PA balance is a key mechanism through which these ether lipids exert their biological effects.
Caption: Modulation of the DAG/PA signaling balance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Diacylglycerol Kinase (DGK) Activity Assay
This assay measures the enzymatic activity of DGK and its inhibition by the test compounds.
-
Enzyme Preparation: A source of DGK is prepared, typically from cell lysates (e.g., cytosolic fraction of WEHI-3B cells).[5][6][7][8][9]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a lipid substrate (e.g., 1,2-dioleoyl-sn-glycerol) dispersed in a buffer with detergent, [γ-³²P]ATP, and MgCl₂.[15]
-
Inhibition Assay: The test compounds (this compound or its phosphate analog) at various concentrations are pre-incubated with the enzyme preparation.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the [γ-³²P]ATP-containing reaction mixture.
-
Reaction Termination and Lipid Extraction: The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The lipids are extracted from the reaction mixture.
-
Separation and Quantification: The radiolabeled phosphatidic acid product is separated from the unreacted [γ-³²P]ATP and other lipids using thin-layer chromatography (TLC).
-
Data Analysis: The amount of ³²P incorporated into phosphatidic acid is quantified using a phosphorimager or scintillation counting. The percentage of inhibition is calculated, and the IC50 value is determined.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-O-Hexadecyl-sn-glycero-3-phosphocholine | C24H52NO6P | CID 162126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arigobio.com [arigobio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Synthesis and growth inhibitory properties of glycosides of 1-O-hexadecyl-2-O-methyl-sn-glycerol, analogs of the antitumor ether lipid ET-18-OCH3 (edelfosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cytotoxic effects of ether lipids and derivatives in human nonneoplastic bone marrow cells and leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 1-O-Hexadecyl-2-O-methylglycerol and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of structural analogs of the ether lipid 1-O-hexadecyl-2-O-methylglycerol. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.
Introduction to this compound and its Analogs
This compound is a synthetic alkyl-lysophospholipid analog that has garnered significant interest for its potential therapeutic properties, particularly in cancer research. Its unique ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol (B35011) backbone confer resistance to degradation by phospholipases, leading to a longer biological half-life compared to their acyl counterparts. Structural modifications of this parent molecule have given rise to a diverse range of analogs with varying biological activities, primarily antiproliferative and cytotoxic effects against cancer cells. This guide focuses on comparing the efficacy of these analogs and elucidating their mechanisms of action.
Data Presentation: Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected structural analogs of this compound and related ether lipids. The data is presented as IC50 values (the concentration of a drug that gives half-maximal inhibition) against various human cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog 4) | A549 (Lung Carcinoma) | 9 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 17 | [1] | |
| A427 (Lung Carcinoma) | 25 | [1] | |
| T84 (Colon Carcinoma) | Inactive | [1] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 12 | [1] | |
| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog 5) | MCF-7 (Breast Adenocarcinoma) | 12.2 | [1] |
| A549 (Lung Carcinoma) | 6.5 | [1] | |
| A427 (Lung Carcinoma) | 8.0 | [1] | |
| T84 (Colon Carcinoma) | 10.5 | [1] | |
| OVCAR-3 (Ovarian Adenocarcinoma) | 4 | [1] | |
| Edelfosine (B1662340) (ET-18-OCH3) | OVCAR-3 (Ovarian Adenocarcinoma) | 24 | [1] |
| Hexadecylphosphocholine | OVCAR-3 (Ovarian Adenocarcinoma) | >30 | [1] |
| Erucylphosphocholine | OVCAR-3 (Ovarian Adenocarcinoma) | >30 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (structural analogs of this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nonspecific Esterase Staining for Monocytic Differentiation
This cytochemical staining method is used to identify monocytes and macrophages based on the presence of nonspecific esterase activity.
Materials:
-
HL-60 cells (human promyelocytic leukemia cell line)
-
Fixative solution (e.g., citrate-acetone-formaldehyde)
-
Incubating solution containing α-naphthyl acetate (B1210297) as a substrate
-
Pararosaniline solution
-
Sodium nitrite (B80452) solution
-
Counterstain (e.g., Mayer's hematoxylin)
-
Microscope slides
-
Light microscope
Procedure:
-
Cell Preparation: Culture HL-60 cells in the presence or absence of the test compounds for the desired period to induce differentiation.
-
Smear Preparation: Prepare cell smears on microscope slides and allow them to air dry.
-
Fixation: Fix the smears in the fixative solution for 30 seconds.
-
Staining:
-
Prepare the incubating solution by mixing the α-naphthyl acetate substrate solution with the pararosaniline and sodium nitrite solutions.
-
Incubate the fixed smears in this solution at room temperature for 45 minutes. Esterase activity will result in the formation of a reddish-brown precipitate at the site of the enzyme.
-
-
Counterstaining: Rinse the slides and counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes to stain the nuclei blue.
-
Microscopic Examination: Mount the slides and examine them under a light microscope. Cells positive for nonspecific esterase will show a diffuse, reddish-brown cytoplasmic staining. The percentage of positively stained cells is determined by counting at least 200 cells.
Signaling Pathways and Mechanisms of Action
Structural analogs of this compound exert their biological effects through various signaling pathways, often leading to apoptosis (programmed cell death) or inhibition of cell proliferation. Two key pathways implicated are the PI3K/Akt survival pathway and the Protein Kinase C (PKC) signaling pathway .
Inhibition of the PI3K/Akt Signaling Pathway
Several ether lipids, including the well-studied analog edelfosine (ET-18-OCH3), have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by these analogs contributes significantly to their anticancer activity.
Caption: Inhibition of the PI3K/Akt signaling pathway by ether lipid analogs.
Modulation of the Protein Kinase C (PKC) Pathway
Some analogs of this compound can also interfere with the Protein Kinase C (PKC) signaling pathway. PKC is a family of protein kinases that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Disruption of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Modulation of the Protein Kinase C (PKC) signaling pathway.
Conclusion
The structural analogs of this compound represent a promising class of compounds with potent antiproliferative and cytotoxic activities against a range of cancer cell lines. The data presented in this guide highlight the structure-activity relationships within this class of molecules, with modifications to the polar head group at the sn-3 position significantly influencing their efficacy. The primary mechanisms of action appear to involve the disruption of key cellular signaling pathways, such as the PI3K/Akt and PKC pathways, ultimately leading to cancer cell death. Further research into the synthesis and biological evaluation of novel analogs is warranted to develop more potent and selective anticancer agents. This guide serves as a foundational resource for researchers to compare existing analogs and to inform the design of future drug candidates.
References
A Comparative Guide to the Metabolic Fate of 1-O-Hexadecyl-2-O-Methylglycerol and Structurally Similar Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of 1-O-hexadecyl-2-O-methylglycerol and other closely related ether lipids. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to Ether Lipids
Ether lipids are a unique class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, in contrast to the more common ester linkage found in diacyl phospholipids.[1] This structural difference confers greater metabolic stability.[1] this compound is a synthetic alkylglycerol, a subclass of ether lipids, that has garnered interest for its potential biological activities. Understanding its metabolic journey within a cell is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Comparative Metabolic Fate
The metabolic fate of this compound is intricately linked to the broader pathways of ether lipid metabolism. Upon cellular uptake, it can be subjected to several enzymatic modifications, leading to the formation of various metabolites that can influence cellular signaling and other biological processes. A key metabolic conversion is the phosphorylation of the sn-3 hydroxyl group, which can then be further metabolized.
One of the most well-studied related compounds is edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH3), a lysophospholipid analog. The metabolism of edelfosine provides significant insight into the potential fate of this compound, as the latter is a key metabolite of the former.
Quantitative Metabolic Data
The following table summarizes the metabolism of edelfosine to 1-O-octadecyl-2-O-methylglycerol (OMG) in various human cancer cell lines. This data highlights the differential metabolic capacities of various cell types.
| Cell Line | Parent Compound | Incubation Time (h) | % Conversion to 1-O-octadecyl-2-O-methylglycerol (OMG) | Reference |
| MCF7 (Breast Cancer) | Edelfosine (ET-18-OCH3) | 12 | < 1.5% | [2] |
| A427 (Lung Cancer) | Edelfosine (ET-18-OCH3) | 12 | < 1.5% | [2] |
| A549 (Lung Cancer) | Edelfosine (ET-18-OCH3) | 12 | < 1.5% | [2] |
It is important to note that while the conversion to OMG is a documented metabolic step, the subsequent fate of this compound itself has been less quantitatively explored in a comparative manner.
Signaling Pathways and Biological Effects
Ether lipids, including this compound and its derivatives, are known to influence key signaling pathways. One of the most notable is their interaction with protein kinase C (PKC), a critical regulator of numerous cellular processes. Ether-linked diglycerides have been shown to be effective activators of PKC.[3][4]
The activation of PKC by these lipids can trigger downstream signaling cascades that affect cell growth, differentiation, and apoptosis. For instance, 1-O-hexadecyl-2-acetyl-sn-glycerol, a structurally similar compound, has been shown to stimulate the differentiation of HL-60 human promyelocytic leukemia cells into macrophage-like cells.[5]
Below is a diagram illustrating the general metabolic pathway of ether lipids and the point of entry for exogenous 1-O-alkylglycerols, as well as a simplified representation of their influence on the Protein Kinase C signaling pathway.
Experimental Protocols
Accurate assessment of the metabolic fate of this compound and similar lipids requires robust experimental protocols. Below are summaries of key methodologies.
Lipid Extraction from Cells and Tissues
A fundamental step in lipid analysis is the efficient extraction of lipids from biological samples. The Folch and Bligh & Dyer methods are the most commonly employed.[1][4][6]
Folch Method:
-
Homogenize the tissue or cell pellet in a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution to remove non-lipid contaminants.
-
After centrifugation, the lower chloroform phase containing the lipids is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Bligh & Dyer Method:
-
This method is suitable for samples with high water content.
-
Homogenize the sample with a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge to separate the phases. The lower chloroform layer contains the lipids.
-
Collect the chloroform layer and evaporate the solvent.
Separation and Quantification of Lipid Metabolites
Thin-Layer Chromatography (TLC): TLC is a cost-effective method for separating lipid classes based on their polarity.[1][7]
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a chamber containing a solvent system appropriate for separating ether lipids and their metabolites (e.g., a mixture of petroleum ether, diethyl ether, and acetic acid).
-
Visualize the separated lipid spots using appropriate stains (e.g., iodine vapor or specific spray reagents).
-
For quantification, the spots can be scraped from the plate, the lipids eluted, and then analyzed by other methods, or densitometry can be used.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the quantitative and structural analysis of volatile lipid derivatives.[8][9][10]
-
The lipid extract or the eluted TLC spots are derivatized to increase their volatility. For alkylglycerols, this often involves trimethylsilylation (TMS) of the hydroxyl groups.
-
The derivatized sample is injected into the gas chromatograph, where lipids are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of lipids without the need for derivatization.[7][11]
-
The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Lipids are separated based on their affinity for the stationary phase (e.g., reversed-phase or normal-phase columns).
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The first mass spectrometer selects a specific lipid ion, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing detailed structural information and enabling precise quantification.
Studying Protein Kinase C (PKC) Activation
Several methods can be employed to assess the activation of PKC by ether lipids.[6][12][13]
In Vitro Kinase Assay:
-
Purify PKC from a suitable source (e.g., rat brain) or use a commercially available recombinant enzyme.
-
Prepare lipid vesicles containing phosphatidylserine (B164497) (a cofactor for PKC) and the ether lipid of interest.
-
Incubate the purified PKC with the lipid vesicles, a specific PKC substrate (e.g., a synthetic peptide), and [γ-³²P]ATP.
-
The phosphorylation of the substrate is measured by quantifying the incorporation of ³²P, typically by spotting the reaction mixture on phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
The following diagram outlines a general workflow for studying the metabolic fate of this compound.
Conclusion
The metabolic fate of this compound is a complex process involving enzymatic conversions that can lead to the formation of various biologically active molecules. While direct comparative quantitative data on its metabolism alongside other similar lipids is still an area for further research, studies on its precursor, edelfosine, provide valuable insights. The established methodologies for lipid extraction and analysis offer a robust framework for researchers to further investigate the metabolism and cellular effects of this and other ether lipids, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Analysis and quantification of ether lipids by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aocs.org [aocs.org]
- 12. Protein Kinase C as an Effector of Lipid-Derived Second Messengers | Springer Nature Experiments [experiments.springernature.com]
- 13. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 1-O-Hexadecyl-2-O-methylglycerol in Diacylglycerol Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-O-hexadecyl-2-O-methylglycerol's performance as a diacylglycerol kinase (DGK) inhibitor against other known alternatives. The information presented is supported by experimental data to validate its role and facilitate informed decisions in research and drug development.
Introduction to Diacylglycerol Kinase and Its Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that play a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction terminates DAG-mediated signaling pathways, which are involved in a multitude of cellular processes including cell growth, differentiation, and immune responses. Consequently, the inhibition of DGK has emerged as a promising therapeutic strategy for various diseases, including cancer and immune disorders. This guide focuses on this compound and compares its inhibitory effects with other well-characterized DGK inhibitors.
Comparative Analysis of DGK Inhibitors
The inhibitory potential of various compounds against diacylglycerol kinase is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and other known DGK inhibitors. It is important to note that the inhibitory activity can vary depending on the specific DGK isoform and the experimental conditions.
| Inhibitor | Target(s) | IC50 Value (µM) | Cell/Enzyme Source | Reference(s) |
| This compound (AMG) | Cytosolic DGK | 15 | WEHI-3B cells | [1] |
| R59022 | DGKα | 2.8 - 25 | Platelets, various | [2][3][4][5] |
| R59949 | DGKα, γ, δ, κ | 18 | various | [2] |
| Sphingosine (B13886) | Cytosolic DGK | ~50 (at 30% inhibition) | WEHI-3B cells | [1] |
| Ritanserin (B1680649) | DGKα | 15 | various | [3] |
| CU-3 | DGKα | 0.6 | Recombinant | [1][2][6] |
| BMS-502 | DGKα, DGKζ | 0.0046 (α), 0.0021 (ζ) | Recombinant | [7][8][9][10] |
| BMS-684 | DGKα | 0.015 | Recombinant | [5] |
Note: The IC50 values presented are collated from multiple sources and may have been determined using different assay conditions. Direct comparison should be made with caution.
Signaling Pathway of Diacylglycerol Kinase
The following diagram illustrates the central role of diacylglycerol kinase in cellular signaling pathways. DGK acts as a critical regulator by converting DAG to PA, thereby modulating the downstream effects of both signaling lipids.
Caption: Diacylglycerol Kinase Signaling Pathway.
Experimental Protocols
Key Experiment: In Vitro Diacylglycerol Kinase Activity Assay (Radioactive Method)
This protocol is based on the method likely used to determine the IC50 value of this compound and other early DGK inhibitors.
1. Preparation of Substrate Vesicles: a. Prepare a lipid mixture of 1,2-dioleoyl-sn-glycerol (B52968) (DAG) and phosphatidylserine (B164497) (PS) in chloroform, typically in a molar ratio of 1:1. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Resuspend the lipid film in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) by vortexing or sonication to form small unilamellar vesicles.
2. Kinase Reaction: a. Prepare a reaction mixture containing the substrate vesicles, assay buffer (e.g., 50 mM MOPS, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), and the DGK enzyme preparation (e.g., cytosolic extract from WEHI-3B cells). b. Add the test inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the reaction temperature (e.g., 37°C). d. Initiate the kinase reaction by adding [γ-³²P]ATP.
3. Termination of Reaction and Extraction of Lipids: a. After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quench solution (e.g., chloroform:methanol:HCl). b. Vortex the mixture to ensure thorough mixing and phase separation. c. Centrifuge to separate the organic and aqueous phases.
4. Quantification of [³²P]Phosphatidic Acid: a. Carefully collect the lower organic phase containing the lipids. b. Spot the organic phase onto a thin-layer chromatography (TLC) plate. c. Develop the TLC plate using a suitable solvent system to separate phosphatidic acid from other lipids and unreacted [γ-³²P]ATP. d. Visualize the lipid spots (e.g., using iodine vapor or autoradiography). e. Scrape the spot corresponding to phosphatidic acid into a scintillation vial. f. Add scintillation cocktail and quantify the amount of ³²P incorporated using a scintillation counter.
5. Data Analysis: a. Calculate the percentage of DGK inhibition for each concentration of the inhibitor compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow
The following diagram outlines the logical workflow for conducting an in vitro diacylglycerol kinase inhibition assay.
Caption: In Vitro DGK Inhibition Assay Workflow.
Conclusion
This compound has been demonstrated to be an inhibitor of cytosolic diacylglycerol kinase. Its potency, as indicated by its IC50 value, is comparable to some classical DGK inhibitors like R59022 and more potent than sphingosine in the context of the original study. However, when compared to more recently developed and highly selective inhibitors such as CU-3 and BMS-502, this compound exhibits significantly lower potency.
For researchers investigating the broad effects of DGK inhibition, this compound can serve as a useful tool. However, for studies requiring high potency and isoform specificity, particularly for therapeutic development, newer generation inhibitors like CU-3 and BMS-502, which target specific DGK isoforms with nanomolar efficacy, are superior alternatives. The choice of inhibitor will ultimately depend on the specific research question and the desired level of selectivity and potency.
References
- 1. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dual activities of ritanserin and R59022 as DGKα inhibitors and serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. BMS-502 (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of 1-O-hexadecyl-2-O-methylglycerol's Effects on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the differential effects of the synthetic ether lipid, 1-O-hexadecyl-2-O-methylglycerol, on various cell lines. The data presented is compiled from multiple studies to facilitate an objective comparison of its performance and to provide supporting experimental data.
I. Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound and its related compounds have been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%.
Table 1: Antiproliferative Activity of this compound Analogs in Epithelial Cancer Cell Lines
| Cell Line | Compound 4 (acetamido- derivative) IC50 (µM) | Compound 5 (amino- derivative) IC50 (µM) |
| MCF-7 (Breast Cancer) | 17 | 6.5 - 12.2 |
| A549 (Lung Cancer) | 9 | 6.5 - 12.2 |
| A427 (Lung Cancer) | 25 | 6.5 - 12.2 |
| T84 (Colon Cancer) | Inactive | 6.5 - 12.2 |
| OVCAR-3 (Ovarian Cancer) | 12 | 4 |
Compounds 4 and 5 are derivatives of 1-O-hexadecyl-2-O-methyl-sn-glycerol.[1]
Table 2: Inhibition of Diacylglycerol Kinase (DGK) by 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG) and its Precursor in WEHI-3B Cells
| Compound | Target Enzyme | IC50 (µM) |
| ET-16-OCH3-GPC | Cytosolic DGK | ~8.5 |
| AMG (1-O-hexadecyl-2-O-methyl-sn-glycerol) | Cytosolic DGK | ~15 |
ET-16-OCH3-GPC is 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, which is metabolized to AMG.[2][3]
Table 3: Induction of DNA Fragmentation by a Related Ether Lipid in Leukemic Cell Lines
| Cell Line | Treatment | DNA Fragmentation (%) |
| HL60 (Promyelocytic Leukemia) | 20 µM ET-18-OMe (24 hr) | 50 |
| HL60-CHOL (Cholesterol-enriched) | 20 µM ET-18-OMe (24 hr) | 17 |
| K562 (Chronic Myelogenous Leukemia) | ET-18-OMe | No apoptosis induced |
ET-18-OMe (Edelfosine) is a structurally related ether lipid (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) that demonstrates differential effects based on cell type and membrane composition.[1]
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.
2. Diacylglycerol Kinase (DGK) Activity Assay
This assay determines the inhibitory effect of the compound on DGK activity.
-
Cell Lysate Preparation: WEHI-3B cells are treated with the test compound or vehicle control. The cells are then lysed, and the cytosolic and microsomal fractions are separated by centrifugation.
-
Kinase Reaction: The cell lysate (containing DGK) is incubated with a reaction mixture containing a lipid substrate (e.g., 1,2-dioleoyl-sn-glycerol), [γ-32P]ATP, and other necessary cofactors.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the [32P]phosphatidic acid produced by the DGK reaction.
-
Quantification: The amount of radioactivity in the phosphatidic acid spot is quantified using a scintillation counter or autoradiography to determine the enzyme activity. The IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.[2][3]
3. DNA Fragmentation Assay for Apoptosis
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment: Cells (e.g., HL60) are treated with the apoptosis-inducing agent for a specific duration.
-
DNA Extraction: The cells are harvested and lysed. The genomic DNA is then extracted using a phenol-chloroform extraction method.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by electrophoresis.
-
Visualization: The DNA in the gel is stained with ethidium (B1194527) bromide and visualized under UV light. Apoptotic cells will show a characteristic ladder pattern of DNA fragments in multiples of approximately 180-200 base pairs. The percentage of fragmented DNA can be quantified.[1]
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and related ether lipids exert their effects through multiple signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death, which is particularly observed in cancer cells. Another identified mechanism is the inhibition of diacylglycerol kinase (DGK), an enzyme involved in lipid signaling pathways that regulate cell proliferation.
Caption: General overview of apoptosis induction by ether lipids.
Caption: Inhibition of the Diacylglycerol Kinase (DGK) pathway.
Experimental Workflows
The general workflow for assessing the cytotoxic effects of this compound on different cell lines is depicted below.
Caption: General workflow for in vitro cell-based assays.
References
Safety Operating Guide
Safe Disposal of 1-O-hexadecyl-2-O-methylglycerol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-O-hexadecyl-2-O-methylglycerol, ensuring the protection of personnel and the environment.
Waste Characterization and Hazard Assessment
Key Principles for Handling:
-
Avoid personal contact, including inhalation of any dust or aerosols.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use a well-ventilated area when handling the chemical.[3]
-
Prevent the chemical from entering drains or waterways.[3]
Segregation and Containerization
Proper segregation and containment of chemical waste are fundamental to safe disposal.
-
Waste Container: Use a dedicated, leak-proof container with a screw-on cap for collecting waste this compound.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must be chemically compatible with the waste.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical wastes, such as strong acids or bases.[4]
Labeling and Documentation
Accurate labeling of hazardous waste is a strict regulatory requirement.
-
Hazardous Waste Tag: Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department to the container as soon as waste is added.[2][5]
-
Required Information: The label must include the following information in clear, legible writing (no abbreviations or formulas):[5]
-
The words "Hazardous Waste".[5]
-
Full chemical name: "this compound".
-
For mixtures, list all constituents and their approximate percentages.
-
Date of waste generation.
-
Principal Investigator's name and contact information.
-
Laboratory location (building and room number).
-
-
Hazard Pictograms: Mark the appropriate hazard pictograms on the label.
Storage and Accumulation
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.
-
Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum quantity of hazardous waste that can be accumulated and the time limits for storage.[4] For example, some regulations require waste collection within 90 days of the start of accumulation.[4]
Disposal Procedures
The final disposal of this compound must be handled through your institution's hazardous waste program.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[5][6]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for the properly containerized and labeled waste.[5]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[2][7] After triple-rinsing and air drying, the defaced container may be disposed of in the regular trash.[2][7]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation are provided below. Consult your local regulations for specific requirements.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume (per waste stream) | Up to 55 gallons | [4] |
| Maximum Accumulation Time | 90 days from start of accumulation | [4] |
| Secondary Containment Capacity | 110% of the primary container volume | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for Handling 1-O-hexadecyl-2-O-methylglycerol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for 1-O-hexadecyl-2-O-methylglycerol (CAS 96960-92-8), a synthetic diacylglycerol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and prevent potential health hazards. The recommended PPE is outlined in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before use. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against incidental contact. |
| Protective Clothing | For larger quantities or when there is a significant risk of spillage, additional protective clothing should be considered. | |
| Respiratory Protection | Not normally required | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Ventilation: Use in a well-ventilated laboratory.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.
-
Aerosol Generation: Avoid actions that could generate dust or aerosols.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store in a cool, dry place.
-
Container: Keep the container tightly sealed.
-
Incompatibilities: Avoid strong oxidizing agents.
Disposal Plan
Unused or waste this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
General Guidelines:
-
Waste Container: Collect waste material in a clearly labeled, sealed container.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do Not: Do not dispose of down the drain or in regular trash.
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
